CFTR corrector 11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H23N3O4 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H23N3O4/c1-23-15-5-3-14(4-6-15)17-13-16(20-25-17)18(22)19-7-2-8-21-9-11-24-12-10-21/h3-6,13H,2,7-12H2,1H3,(H,19,22) |
InChI Key |
COLCDHPLJCTYQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCN3CCOCC3 |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into the Mechanism of Action of CFTR Corrector 11 (Tezacaftor/VX-661)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of CFTR Corrector 11, commercially known as Tezacaftor (VX-661). We will delve into its molecular interactions, its impact on the cystic fibrosis transmembrane conductance regulator (CFTR) protein, and the experimental methodologies used to elucidate its function.
Introduction: The Challenge of Cystic Fibrosis and the Role of Correctors
Cystic fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the CFTR gene. This gene encodes for an epithelial ion channel responsible for the transport of chloride and bicarbonate ions across cell membranes. The most common mutation, a deletion of phenylalanine at position 508 (F508del), results in a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation.[1] This leads to a significant reduction of functional CFTR channels at the cell surface, causing the multi-organ pathology characteristic of CF.
CFTR correctors are a class of therapeutic molecules designed to address this primary defect. They aim to rescue the trafficking of misfolded CFTR proteins, such as F508del-CFTR, enabling them to reach the apical membrane and function as ion channels.[2] Tezacaftor (VX-661) is a second-generation CFTR corrector that has demonstrated significant clinical efficacy, particularly in combination with other CFTR modulators.
Core Mechanism of Action of Tezacaftor (VX-661)
Tezacaftor is classified as a Type I CFTR corrector. Its primary mechanism of action is to directly bind to the F508del-CFTR protein during its biosynthesis, facilitating its proper folding and subsequent trafficking to the cell surface.[2]
Binding Site and Molecular Interactions
Cryo-electron microscopy (cryo-EM) studies have revealed that tezacaftor binds to a specific site within the first membrane-spanning domain (MSD1) of the CFTR protein.[3][4] This binding pocket is formed by transmembrane helices 1, 2, 3, and 6. The benzo[d]dioxole cyclopropane carboxamide moiety of tezacaftor occupies a narrow hydrophobic pocket within this domain. This direct interaction is believed to stabilize the MSD1 domain, a critical step in the proper folding and assembly of the entire CFTR protein.
By stabilizing the MSD1, tezacaftor helps to overcome the folding defect caused by the F508del mutation, allowing the mutant protein to escape the endoplasmic reticulum's quality control machinery and traffic to the Golgi apparatus for further processing and eventual insertion into the plasma membrane.
Figure 1: Tezacaftor's mechanism of action on F508del-CFTR.
Synergistic Effects with Other Modulators
Tezacaftor is a key component of the highly effective triple-combination therapy, Trikafta/Kaftrio, which also includes the Type III corrector elexacaftor and the potentiator ivacaftor. Elexacaftor binds to a different site on the CFTR protein, and together, tezacaftor and elexacaftor have a synergistic effect on correcting the folding and trafficking of F508del-CFTR. Once the corrected F508del-CFTR is at the cell surface, the potentiator ivacaftor increases the channel's open probability, further enhancing chloride and bicarbonate transport.
Quantitative Data on Tezacaftor's Efficacy
The efficacy of tezacaftor, both alone and in combination, has been quantified through various in vitro and clinical studies.
| Parameter | Treatment | Cell/Patient Population | Observed Effect | Reference |
| Sweat Chloride Concentration | Tezacaftor (100 mg/day) + Ivacaftor (150 mg q12h) | F508del homozygous patients | -6.04 mmol/L decrease from baseline | |
| Tezacaftor (100 mg/day) + Ivacaftor (150 mg q12h) | F508del/G551D compound heterozygous patients | -7.02 mmol/L decrease from baseline | ||
| Percent Predicted FEV1 (ppFEV1) | Tezacaftor (100 mg/day) + Ivacaftor (150 mg q12h) | F508del homozygous patients | +3.75 percentage point increase from baseline | |
| Tezacaftor (100 mg/day) + Ivacaftor (150 mg q12h) | F508del/G551D compound heterozygous patients | +4.60 percentage point increase from baseline | ||
| CFTR Function (% of normal) | Elexacaftor/Tezacaftor/Ivacaftor | Patients with at least one F508del allele | Improved to ~40-50% of normal CFTR activity in airway and intestinal epithelia | |
| CFTR Protein Expression | Elexacaftor/Tezacaftor/Ivacaftor | Patients with at least one F508del allele | At least a twofold increase in CFTR protein levels in 8 out of 12 patients |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of tezacaftor.
Ussing Chamber Assay for CFTR-Mediated Chloride Secretion
This electrophysiological technique is the gold standard for measuring ion transport across epithelial monolayers and provides a quantitative measure of CFTR-dependent chloride secretion.
I. Cell Culture:
-
Culture primary human bronchial epithelial (HBE) cells from CF patients or immortalized cell lines (e.g., CFBE41o-) on permeable supports (e.g., Transwells) until a polarized monolayer with high transepithelial electrical resistance (TEER > 300 Ω·cm²) is formed.
-
Treat the cells with tezacaftor (typically in the low micromolar range) or vehicle control (e.g., DMSO) for 24-48 hours to allow for correction and trafficking of F508del-CFTR.
II. Ussing Chamber Setup:
-
Prepare a physiological Ringer's solution, warm it to 37°C, and continuously bubble it with 95% O2 / 5% CO2.
-
Mount the permeable support with the cell monolayer between the two halves of the Ussing chamber.
-
Fill both the apical and basolateral chambers with the Ringer's solution.
-
Allow the system to equilibrate for 15-30 minutes.
III. Measurement of Short-Circuit Current (Isc):
-
Measure the baseline Isc.
-
Add amiloride (e.g., 10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.
-
Add a CFTR agonist, such as forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM), to both chambers to stimulate CFTR-mediated chloride secretion.
-
If assessing a potentiator, add it to the apical chamber after CFTR stimulation.
-
Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed current is CFTR-dependent.
IV. Data Analysis:
-
The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited Isc is a measure of corrected CFTR function.
References
An In-depth Technical Guide to the Discovery and Synthesis of CFTR Corrector 11
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel. The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and subsequently degraded, resulting in a loss of function at the cell surface. CFTR correctors are small molecules that aim to rescue the trafficking of this misfolded protein. This technical guide provides a comprehensive overview of the discovery and synthesis of a specific CFTR corrector, designated as "CFTR corrector 11". It details its chemical properties, a plausible synthetic route, and the experimental protocols used to characterize its biological activity. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics for Cystic Fibrosis.
Introduction to this compound
This compound is a small molecule identified as a corrector of the F508del-CFTR mutation. Its chemical name is 5-(4-Methoxyphenyl)-N-(3-morpholinopropyl)isoxazole-3-carboxamide , and it is registered under the CAS number 688050-45-5 .
Chemical Properties
| Property | Value |
| Chemical Formula | C₁₈H₂₃N₃O₄ |
| Molecular Weight | 345.39 g/mol |
| SMILES | O=C(C1=NOC(C2=CC=C(OC)C=C2)=C1)NCCCN3CCOCC3 |
| Appearance | White to off-white solid |
Discovery and Preclinical Data
This compound was disclosed in the patent WO2014210159A1, which describes methods of modulating CFTR activity[1]. The primary mechanism of action for this class of compounds is to facilitate the proper folding and trafficking of the F508del-CFTR protein from the endoplasmic reticulum to the cell membrane, thereby increasing the number of functional channels at the cell surface.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC₅₀ for F508del CFTR correction | 79 nM | Not specified | Not specified | [2] |
Note: Further quantitative data from preclinical studies, such as efficacy in primary human bronchial epithelial (hBE) cells, has not been publicly disclosed in detail for this specific compound.
Synthesis of this compound
The synthesis of 5-(4-Methoxyphenyl)-N-(3-morpholinopropyl)isoxazole-3-carboxamide can be achieved through a multi-step process involving the formation of the isoxazole core followed by amide coupling. The following is a plausible synthetic route based on general methods for isoxazole carboxamide synthesis and information from related patents[3][4].
Synthetic Scheme
Caption: Plausible synthetic route for this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid
-
Cyclization: To a solution of ethyl 4-methoxybenzoylacetate in a suitable solvent such as ethanol, add an equimolar amount of hydroxylamine hydrochloride and a base (e.g., sodium acetate).
-
Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate can be purified by column chromatography.
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Heat the mixture to reflux for 1-2 hours.
-
After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to obtain 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid.
Step 2: Synthesis of 5-(4-Methoxyphenyl)-N-(3-morpholinopropyl)isoxazole-3-carboxamide (this compound)
-
Amide Coupling: Dissolve 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.
-
Add 3-morpholinopropan-1-amine to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, this compound.
Experimental Protocols for Biological Characterization
The biological activity of this compound is primarily assessed through its ability to rescue the function of the F508del-CFTR protein. The following are detailed protocols for key in vitro assays used in the discovery and characterization of CFTR correctors.
CFTR Protein Maturation Assay (Western Blot)
This assay determines the ability of a corrector compound to increase the mature, complex-glycosylated form (Band C) of the F508del-CFTR protein relative to the immature, core-glycosylated form (Band B).
Caption: Western Blot workflow for CFTR maturation.
Protocol:
-
Cell Culture and Treatment: Culture human bronchial epithelial cells homozygous for the F508del mutation (e.g., CFBE41o- cells) on permeable supports until a polarized monolayer is formed. Treat the cells with varying concentrations of this compound (or vehicle control) for 24-48 hours at 37°C[1].
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an 8% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against CFTR overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the intensity of Band B (immature CFTR) and Band C (mature CFTR). An increase in the Band C / Band B ratio indicates successful correction.
YFP-Based Halide Influx Assay
This is a high-throughput screening assay to functionally assess the correction of F508del-CFTR. It measures the influx of iodide ions into cells, which quenches the fluorescence of a co-expressed Yellow Fluorescent Protein (YFP).
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to CFTR Modulators: VRT-532 and CFTR Corrector 11
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial analysis based on the topic "CFTR corrector 11 as a VRT-532 derivative" has revealed that these two compounds are structurally distinct and not chemically related. This guide therefore provides a technical overview of each compound individually, followed by a comparative summary, to accurately reflect the current scientific understanding.
Introduction to CFTR Modulation in Cystic Fibrosis
Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] This gene encodes for a chloride and bicarbonate channel crucial for maintaining epithelial surface hydration.[1][2] The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation, resulting in a significant reduction of the protein at the cell surface.[3] CFTR modulators are small molecules designed to rescue the function of these mutant proteins. They are broadly classified as:
-
Correctors: Compounds that aim to fix the folding and processing defect of mutant CFTR, thereby increasing the amount of protein that traffics to the cell membrane.[4]
-
Potentiators: Compounds that enhance the channel gating function of CFTR proteins that are already present at the cell surface.
This guide focuses on two such molecules: VRT-532, a well-characterized dual-function potentiator/corrector, and this compound, a research compound identified as a corrector.
VRT-532: A Dual-Action CFTR Modulator
VRT-532 (4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)-phenol) was identified through high-throughput screening as a CFTR potentiator that also possesses corrector activity. It has been shown to rescue the surface expression of F508del-CFTR and potentiate the activity of various CFTR mutants, including G551D and F508del.
Mechanism of Action
VRT-532's primary mechanism as a potentiator involves the direct interaction with the CFTR protein to boost its defective ATPase activity. This enhances the channel's open state by accelerating the rate of channel opening and slowing the closure rate, leading to improved chloride ion conductance. Its corrector function is considered weak but contributes to increasing the density of mutant CFTR at the cell surface.
Quantitative Data for VRT-532
The following table summarizes the key quantitative parameters for VRT-532 based on available in vitro studies.
| Parameter | Value / Observation | Cell/Assay Type | Reference(s) |
| Corrector Activity | Weakly rescues F508del-CFTR trafficking to the cell surface. | Human Bronchial Epithelial Cells | |
| Potentiator Activity | Robustly potentiates G551D and F508del-CFTR. | Various cell lines, primary sinonasal epithelium | |
| EC50 (Potentiation) | ~3 µM (for ATPase activity boost) | Purified Protein Assay | |
| Functional Readout (Ussing) | ∆ISC of 8.1 ± 1.0 µA/cm² in wild-type human sinonasal epithelium. | Ussing Chamber on primary HSNE cultures | |
| Functional Readout (Patch-Clamp) | Reversibly increased CFTRV232D channel activity (NPo) by 4.2-fold over baseline. | Excised Inside-Out Patch-Clamp (HEK-293 cells) | |
| Synergism | Demonstrates a synergistic effect when combined with the corrector VRT-325. | Human Bronchial Epithelial Cells |
This compound
This compound (CAS 688050-45-5), also referred to as "compound 133," is a research chemical identified as a CFTR corrector. Unlike VRT-532, its discovery and characterization are not well-documented in peer-reviewed scientific literature. Information is primarily available from commercial chemical suppliers.
Chemical Structure and Relationship to VRT-532
The chemical formula for this compound is C18H23N3O4, and its structure features an isoxazole core. A structural comparison with VRT-532, a phenol-pyrazole, confirms that this compound is not a chemical derivative of VRT-532.
Figure 1: Logical diagram showing the distinct chemical classes of VRT-532 and this compound.
Mechanism of Action
This compound is classified as a CFTR corrector, implying its mechanism involves improving the conformational stability of mutant CFTR, thereby facilitating its processing through the ER and Golgi apparatus to the cell surface. However, specific details of its binding site or its effect on particular CFTR domains are not available in public scientific literature.
Quantitative Data for this compound
There is a notable lack of publicly available, peer-reviewed quantitative data for this compound.
| Parameter | Value / Observation | Cell/Assay Type | Reference(s) |
| Corrector Activity | Identified as a CFTR corrector. | Not specified | |
| EC50 | Not available in public literature. | - | - |
| Functional Readout | Not available in public literature. | - | - |
| Synergism | Not available in public literature. | - | - |
CFTR Processing and Corrector Intervention Pathway
CFTR correctors act during the initial biogenesis of the CFTR protein. The following diagram illustrates the complex pathway of CFTR synthesis, folding, and trafficking, highlighting the intervention point for corrector compounds.
Figure 2: CFTR protein biogenesis pathway and the point of intervention for CFTR correctors.
Key Experimental Protocols for Characterizing CFTR Correctors
The efficacy and mechanism of CFTR correctors are primarily determined using a combination of biochemical and electrophysiological assays.
Western Blotting for CFTR Trafficking
This biochemical assay is used to visualize the glycosylation state of the CFTR protein, which indicates its maturation and trafficking status.
-
Band B (Core-glycosylated): Represents the immature protein located in the ER (~150 kDa).
-
Band C (Complex-glycosylated): Represents the mature protein that has passed through the Golgi apparatus (~170-180 kDa).
An effective corrector will show a significant increase in the intensity of Band C relative to Band B for F508del-CFTR.
Ussing Chamber Assay for Transepithelial Ion Transport
The Ussing chamber is the gold standard for measuring net ion transport across an epithelial monolayer. It provides a functional readout of CFTR activity.
Figure 3: Standard experimental workflow for the Ussing chamber assay to assess corrector efficacy.
Protocol Steps:
-
Cell Culture: Human bronchial epithelial (HBE) cells or other relevant cell lines (e.g., CFBE, Fischer Rat Thyroid) expressing F508del-CFTR are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Corrector Incubation: Cells are pre-incubated with the corrector compound (e.g., 1-10 µM) for 24-48 hours to allow for rescue and trafficking of the mutant protein.
-
Ussing Chamber Setup: The permeable support is mounted between the two halves of the Ussing chamber, bathed in physiological Ringer's solution, and maintained at 37°C.
-
Measurement: The short-circuit current (Isc), a measure of net ion transport, is recorded.
-
Pharmacological Modulation:
-
Amiloride is added to the apical side to block sodium channels (ENaC).
-
A cAMP agonist like forskolin (often with a phosphodiesterase inhibitor like IBMX) is added to activate CFTR channels.
-
The increase in Isc following cAMP stimulation reflects CFTR-mediated chloride secretion.
-
A specific CFTR inhibitor (e.g., CFTRinh-172) can be added at the end to confirm the current is CFTR-specific.
-
Patch-Clamp Electrophysiology
Patch-clamp allows for the direct measurement of current through single or multiple ion channels in a patch of the cell membrane. It is used to study the biophysical properties of CFTR, such as channel open probability (Po) and conductance, and is particularly useful for characterizing potentiators.
Figure 4: General workflow for patch-clamp electrophysiology to study CFTR channel function.
Protocol Steps (Excised Inside-Out Patch):
-
Cell Preparation: Cells expressing the CFTR mutant of interest are grown on glass coverslips.
-
Seal Formation: A glass micropipette is pressed against a cell to form a gigohm-resistance seal.
-
Excision: The pipette is pulled away to excise a small patch of the membrane, with the intracellular side facing the bath solution.
-
Activation: The catalytic subunit of protein kinase A (PKA) and ATP are added to the bath to phosphorylate and activate the CFTR channels in the patch.
-
Recording: Baseline single-channel currents are recorded.
-
Compound Application: The test compound (e.g., VRT-532) is perfused into the bath, and changes in channel activity (gating, open probability) are recorded in real-time.
Summary and Future Directions
This guide provides a technical overview of two CFTR modulators, VRT-532 and this compound.
-
VRT-532 is a well-studied dual-action potentiator and weak corrector with a defined mechanism of action related to enhancing CFTR's ATPase activity. Its properties have been quantified using standard electrophysiological and biochemical assays.
-
This compound is a research compound identified as a corrector, but it is structurally unrelated to VRT-532. There is a significant lack of peer-reviewed scientific literature detailing its biological activity, mechanism, and potency, which limits its current utility as a reference compound for researchers.
The future of CF drug development lies in the discovery of novel correctors and potentiators, often used in combination therapies to achieve synergistic effects. For any new compound, such as this compound, a thorough characterization using the standardized protocols outlined in this guide is essential to validate its activity and elucidate its mechanism of action, thereby enabling its potential use in advancing cystic fibrosis research.
References
- 1. Established and Novel Human Translational Models to Advance Cystic Fibrosis Research, Drug Discovery, and Optimize CFTR-Targeting Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [nanion.de]
- 3. Small molecule correctors of F508del-CFTR discovered by structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AU2019222758A1 - Macrocycles as modulators of cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions thereof, their use in the treatment of cystic fibrosis, and process for making them - Google Patents [patents.google.com]
Biological Activity of CFTR Correctors on F508del-CFTR: A Technical Guide
Introduction
Cystic Fibrosis (CF) is a monogenic autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2] The CFTR protein is an anion channel, primarily responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells.[1][2][3] The most prevalent CF-causing mutation, occurring in approximately 90% of patients, is the deletion of a phenylalanine residue at position 508 (F508del). This mutation leads to misfolding of the CFTR protein, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation by the proteasome. Consequently, there is a significant reduction in the amount of functional CFTR protein at the cell surface.
CFTR correctors are a class of small molecules that target the underlying protein folding and trafficking defect of F508del-CFTR. These molecules can partially rescue the F508del-CFTR protein by improving its conformational stability, thereby facilitating its processing through the Golgi apparatus and trafficking to the plasma membrane. This guide details the biological activity of these correctors, focusing on their effects on F508del-CFTR, the experimental methods used for their evaluation, and the cellular pathways involved.
Quantitative Data on the Efficacy of CFTR Correctors
The efficacy of CFTR correctors is quantified by measuring their ability to increase the amount and function of F508del-CFTR at the cell surface. The following tables summarize representative quantitative data for well-studied correctors.
Table 1: Effect of Correctors on F508del-CFTR Maturation
| Corrector(s) | Cell Line | Method | Outcome | Fold Increase (vs. Vehicle) | Reference |
| Lumacaftor (VX-809) | CFBE41o- | Western Blot | Ratio of Band C / (Band B + Band C) | ~2-4 | |
| Tezacaftor (VX-661) | CFBE41o- | Western Blot | Ratio of Band C / (Band B + Band C) | ~3-5 | |
| Elexacaftor (VX-445) | CFBE41o- | Western Blot | Ratio of Band C / (Band B + Band C) | ~5-8 | |
| VX-809 + VX-445 | Primary HBE | Western Blot | Band C Intensity | ~10-15 |
Band B represents the immature, core-glycosylated CFTR in the ER. Band C represents the mature, complex-glycosylated CFTR that has trafficked through the Golgi.
Table 2: Functional Rescue of F508del-CFTR by Correctors
| Corrector(s) | Cell/Tissue Model | Assay | Parameter | % of Wild-Type CFTR Function | Reference |
| Lumacaftor (VX-809) | FRT cells | Ussing Chamber | Forskolin-stimulated Isc | ~15% | |
| Tezacaftor (VX-661) | Primary HBE cells | Ussing Chamber | Forskolin-stimulated Isc | ~25% | |
| Elexacaftor/Tezacaftor/Ivacaftor | Primary HBE cells | Ussing Chamber | Forskolin-stimulated Isc | 50-70% | |
| Lumacaftor (VX-809) | FRT cells | YFP-Halide Quenching | Rate of fluorescence decay | ~20% |
Isc: Short-circuit current, a measure of ion transport. HBE: Human Bronchial Epithelial. FRT: Fischer Rat Thyroid.
Signaling Pathways and Mechanisms of Action
CFTR correctors are believed to act as pharmacological chaperones, directly binding to the F508del-CFTR protein to stabilize its structure. Different classes of correctors may bind to distinct sites on the protein, leading to synergistic effects when used in combination.
Mechanism of F508del-CFTR Correction.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for CFTR Maturation
This assay assesses the glycosylation state of CFTR, which is indicative of its successful trafficking through the Golgi apparatus.
a. Cell Lysis and Protein Quantification:
-
Culture cells (e.g., CFBE41o- expressing F508del-CFTR) to confluence and treat with the CFTR corrector(s) or vehicle control (e.g., DMSO) for 24-48 hours at 37°C.
-
Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
b. SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
c. Data Analysis:
-
Quantify the densitometry of Band B (immature, ~150 kDa) and Band C (mature, ~170 kDa).
-
Calculate the maturation efficiency as the ratio of Band C to total CFTR (Band B + Band C).
Western Blotting Experimental Workflow.
Ussing Chamber Assay for CFTR Function
The Ussing chamber assay measures ion transport across an epithelial monolayer, providing a direct functional readout of CFTR channel activity.
a. Cell Culture:
-
Seed epithelial cells (e.g., CFBE41o- or primary human bronchial epithelial cells) on permeable supports (e.g., Transwell inserts).
-
Culture the cells for 7-21 days to allow for differentiation and the formation of a polarized monolayer with high transepithelial electrical resistance (TEER).
-
Incubate the cells with CFTR corrector(s) or vehicle for 24-48 hours prior to the assay.
b. Ussing Chamber Measurement:
-
Mount the permeable support containing the cell monolayer in an Ussing chamber system, separating the apical and basolateral chambers.
-
Fill both chambers with pre-warmed and gassed Ringer's solution.
-
Measure the baseline short-circuit current (Isc).
-
Sequentially add the following pharmacological agents and record the change in Isc:
-
Amiloride (apical): To block the epithelial sodium channel (ENaC).
-
Forskolin (apical and basolateral): To activate CFTR through cAMP stimulation.
-
CFTR Potentiator (e.g., Genistein or Ivacaftor) (apical): To maximize CFTR channel opening.
-
CFTR inhibitor (e.g., CFTRinh-172) (apical): To confirm that the observed current is CFTR-dependent.
-
c. Data Analysis:
-
The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited Isc represents the functional activity of the corrected F508del-CFTR.
Ussing Chamber Experimental Workflow.
YFP-Halide Quenching Assay
This is a cell-based, high-throughput screening assay to identify and characterize CFTR modulators. It relies on the quenching of Yellow Fluorescent Protein (YFP) fluorescence by halide ions (e.g., iodide) entering the cell through functional CFTR channels.
a. Cell Seeding and Compound Incubation:
-
Seed cells co-expressing F508del-CFTR and a halide-sensitive YFP in 96- or 384-well plates.
-
Add test compounds (correctors) and incubate for 18-24 hours at 37°C.
b. Assay Protocol:
-
Wash the cells with a chloride-containing buffer.
-
Place the plate in a fluorescence plate reader and record the baseline YFP fluorescence.
-
Inject an iodide-containing buffer to initiate quenching.
-
Simultaneously add a cocktail of CFTR activators (e.g., forskolin and genistein).
c. Data Analysis:
-
The rate of fluorescence decay is proportional to the CFTR-mediated iodide influx.
-
Calculate the initial slope of the fluorescence decay. A steeper slope indicates greater CFTR function.
Conclusion
CFTR correctors represent a significant therapeutic advancement in the treatment of Cystic Fibrosis for individuals with the F508del mutation. By partially rescuing the folding and trafficking of the mutant protein, these molecules increase the density of functional CFTR channels at the cell surface, leading to a partial restoration of ion transport. The combination of different correctors, and their use with potentiators, has shown synergistic effects, resulting in substantial clinical benefits. The experimental protocols outlined in this guide are fundamental tools for the discovery and characterization of new and improved CFTR modulator therapies.
References
The Role of CFTR Correctors in Elucidating Protein-Drug Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] This gene encodes for the CFTR protein, an anion channel primarily responsible for the transport of chloride and bicarbonate across the apical membrane of epithelial cells.[1] The most prevalent mutation, a deletion of phenylalanine at position 508 (F508del), leads to protein misfolding and its subsequent retention and degradation in the endoplasmic reticulum (ER), preventing its transit to the cell surface.[2][3] CFTR correctors are small molecules designed to rescue the trafficking of misfolded CFTR proteins, such as F508del-CFTR, to the plasma membrane, thereby restoring its function.[2] This guide provides an in-depth overview of the use of CFTR correctors, with a focus on their application in studying protein-drug interactions, supported by detailed experimental protocols and data.
Mechanism of Action of CFTR Correctors
CFTR correctors are broadly classified based on their mechanism of action, with different classes targeting distinct structural defects in the mutant CFTR protein.
-
Type I Correctors: These compounds, such as lumacaftor (VX-809) and tezacaftor (VX-661), are thought to directly bind to the first transmembrane domain (TMD1) of CFTR. This interaction stabilizes the TMD1, a thermodynamically unstable region, preventing its premature degradation and facilitating the proper assembly of the nucleotide-binding domains (NBDs) with the membrane-spanning domains (MSDs).
-
Type II Correctors: These molecules target defects within the second nucleotide-binding domain (NBD2).
-
Type III Correctors: This class of correctors addresses the instability of NBD1 caused by the F508del mutation.
By binding to specific domains of the CFTR protein, correctors act as pharmacological chaperones, promoting its conformational maturation and escape from the ER quality control machinery. The rescued protein can then traffic through the Golgi apparatus to the plasma membrane, where it can be activated to function as a chloride channel. The synergistic effect of combining correctors from different classes, often with a potentiator that enhances channel gating, has proven to be a highly effective therapeutic strategy.
Studying Protein-Drug Interactions with CFTR Correctors
The study of CFTR correctors provides a powerful model system for understanding the intricacies of protein-drug interactions, particularly in the context of misfolded proteins. Key areas of investigation include:
-
Binding Site Identification: Computational modeling and experimental techniques are employed to identify the specific binding pockets for correctors on the CFTR protein. Cryo-electron microscopy has revealed that Type I correctors like lumacaftor and tezacaftor insert into a hydrophobic pocket within TMD1, linking together four helices.
-
Structure-Activity Relationship (SAR): SAR studies involve synthesizing and testing analogs of a lead corrector compound to understand how chemical modifications affect its binding affinity and efficacy. This information is crucial for optimizing drug candidates.
-
Allosteric Modulation: Correctors often function through allosteric mechanisms, where binding at one site induces conformational changes at a distant site, ultimately leading to the rescue of the protein's global fold. Understanding these allosteric communication pathways within the CFTR protein is a key area of research.
-
Protein Folding and Trafficking Pathways: By observing the effects of correctors on CFTR maturation and localization, researchers can gain insights into the cellular machinery involved in protein folding, quality control, and intracellular trafficking.
Quantitative Data on CFTR Corrector Efficacy
The efficacy of CFTR correctors is assessed using a variety of in vitro and ex vivo assays. The following tables summarize representative quantitative data for well-characterized correctors.
| Corrector/Combination | Cell Line/System | Assay | Efficacy Outcome (Compared to Vehicle Control) |
| Lumacaftor (VX-809) | F508del-CFTR Human Bronchial Epithelial (HBE) Cells | Micro-Ussing Chamber | ~6-fold increase in CFTR function |
| F508del-CFTR CFBE41o- Cells | Short-Circuit Current (Isc) | ~2.2-fold increase in CFTR function | |
| F508del-CFTR Baby Hamster Kidney (BHK) Cells | Iodide Efflux | ~3-fold increase in CFTR function | |
| Elexacaftor/Tezacaftor/Ivacaftor (ETI) | F508del/F508del Intestinal Organoids | Forskolin-Induced Swelling (FIS) | Mean Area Under the Curve (AUC) of 939.5 ± 234.3 |
| F508del/Minimal Function (MF) HBE Cells | Short-Circuit Current (Isc) | Absolute change in FEV1 % predicted of 14.3% in clinical trials |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducible evaluation of CFTR corrector activity.
Western Blotting for CFTR Maturation
This biochemical assay assesses the glycosylation state of the CFTR protein, which serves as an indicator of its maturation and trafficking through the secretory pathway.
Protocol:
-
Cell Culture and Treatment: Culture epithelial cells expressing F508del-CFTR (e.g., CFBE41o-) to confluence. Treat the cells with the CFTR corrector compound or vehicle (DMSO) for 24-48 hours at 37°C.
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (typically 30-50 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The immature, core-glycosylated CFTR (Band B) and the mature, complex-glycosylated form (Band C) will appear at different molecular weights. An increase in the Band C to Band B ratio indicates successful correction.
Ussing Chamber Assay for Ion Transport
The Ussing chamber is an ex vivo technique used to measure the electrophysiological properties of epithelial tissues, providing a functional readout of CFTR channel activity.
Protocol:
-
Cell Culture: Grow polarized epithelial cells (e.g., CFBE41o- or primary human bronchial epithelial cells) on permeable supports until a high transepithelial electrical resistance (TEER > 300 Ω·cm²) is achieved.
-
Corrector Incubation: Incubate the cell monolayers with the CFTR corrector or vehicle for 24-48 hours.
-
Mounting in Ussing Chamber: Mount the permeable support containing the cell monolayer between the two halves of the Ussing chamber. Fill both chambers with pre-warmed and gassed Ringer's solution.
-
Short-Circuit Current (Isc) Measurement:
-
Allow the system to equilibrate and measure the baseline Isc.
-
Add amiloride (10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).
-
Add a cAMP agonist, such as forskolin (10 µM), to both chambers to stimulate CFTR.
-
Optionally, add a CFTR potentiator (e.g., genistein or ivacaftor) to the apical chamber to maximize channel opening.
-
Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited Isc reflects the level of corrected CFTR function.
YFP-Halide Quenching Assay
This is a high-throughput screening (HTS) assay used to identify CFTR modulators by measuring CFTR-mediated halide transport.
Protocol:
-
Cell Seeding: Seed cells co-expressing mutant CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) (e.g., Fischer Rat Thyroid - FRT cells) into 96- or 384-well plates.
-
Compound Incubation: Add test compounds (CFTR correctors) to the cells and incubate for 18-24 hours at 37°C.
-
Assay Procedure:
-
Wash the cells with a chloride-containing buffer.
-
Add a cocktail of CFTR activators (e.g., 20 µM forskolin and 50 µM genistein).
-
Place the plate in a fluorescence plate reader and record the baseline YFP fluorescence.
-
Inject an iodide-containing buffer to initiate fluorescence quenching.
-
-
Data Analysis: The rate of YFP fluorescence decay is proportional to the CFTR-mediated iodide influx. A faster rate of quenching in corrector-treated cells compared to vehicle-treated cells indicates successful rescue of CFTR function.
Visualizations
Signaling and Experimental Workflows
Caption: Workflow of CFTR correction and subsequent functional activation.
Caption: Step-by-step experimental workflow for the Ussing chamber assay.
Caption: Logical relationship of CFTR maturation states with and without corrector treatment.
Conclusion
CFTR correctors have not only revolutionized the treatment of Cystic Fibrosis but have also provided invaluable tools for the scientific community to dissect the complex processes of protein folding, trafficking, and drug-protein interactions. The experimental protocols and assays detailed in this guide form the foundation for the continued discovery and characterization of novel therapeutics for CF and other protein misfolding diseases. A thorough understanding of these techniques and the underlying molecular mechanisms is essential for researchers and drug development professionals working to advance this critical field of medicine.
References
Probing the Interaction of CFTR Corrector 11 (VX-809) with the Cystic Fibrosis Transmembrane Conductance Regulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding sites of CFTR corrector 11, also known as VX-809 or Lumacaftor, on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. It is designed to serve as a core resource for researchers, scientists, and professionals involved in the development of therapeutics for cystic fibrosis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of experimental workflows and molecular interactions.
Executive Summary
Cystic fibrosis (CF) is a genetic disorder stemming from mutations in the CFTR gene, with the F508del mutation being the most prevalent. This mutation leads to misfolding and premature degradation of the CFTR protein, resulting in its absence from the cell surface. CFTR correctors are a class of small molecules designed to rescue the trafficking of mutant CFTR to the plasma membrane. VX-809 (Lumacaftor) is a first-generation CFTR corrector that has been a cornerstone in the development of CF therapies. Understanding its precise binding sites and mechanism of action is crucial for the rational design of next-generation correctors with improved efficacy. This guide synthesizes current knowledge on VX-809's interaction with CFTR, focusing on data derived from biochemical, biophysical, and structural studies.
Quantitative Data on VX-809 Efficacy
The following tables summarize the quantitative data on the efficacy of VX-809 in correcting the F508del-CFTR mutation, as reported in various in vitro studies.
| Cell Line | Assay | Parameter | Value | Reference |
| Human Bronchial Epithelial (HBE) cells (F508del homozygous) | Chloride Secretion | EC50 | 81 ± 19 nM | [1] |
| Human Bronchial Epithelial (HBE) cells (F508del homozygous) | CFTR Maturation | EC50 | 350 ± 180 nM | [1] |
| Fischer Rat Thyroid (FRT) cells | Chloride Transport | EC50 | 0.5 ± 0.1 µM | [1] |
| Fischer Rat Thyroid (FRT) cells | CFTR Maturation | EC50 | 0.1 ± 0.1 µM | [1] |
| HEK293 cells | F508del-CFTR ER Exit | - | Sixfold increase with 3 µM VX-809 | [2] |
Identified Binding Sites of VX-809 on CFTR
VX-809 is understood to have a primary binding site within the Membrane-Spanning Domain 1 (MSD1) of the CFTR protein. Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structural information, revealing a hydrophobic binding pocket for VX-809 within MSD1. This interaction is believed to stabilize the conformation of MSD1, thereby promoting proper folding and assembly of the entire CFTR protein.
The binding of VX-809 to MSD1 allosterically corrects the folding defect caused by the F508del mutation in the Nucleotide-Binding Domain 1 (NBD1). This stabilization enhances the interaction between NBD1, MSD1, and MSD2, facilitating the maturation and trafficking of the F508del-CFTR protein to the cell surface.
While the primary binding site is in MSD1, some studies have also suggested a direct interaction of VX-809 with NBD1. Nuclear Magnetic Resonance (NMR) studies have shown that VX-809 can directly bind to NBD1, leading to a conformational change and a decrease in its thermal stability. This suggests a potential dual-site mechanism of action, where VX-809 may interact with both MSD1 and NBD1 to rescue the F508del-CFTR protein. However, cryo-EM data has more definitively placed a binding site within MSD1.
Experimental Protocols
Detailed methodologies are critical for the replication and advancement of research in this field. The following sections outline the core experimental protocols used to investigate the binding and efficacy of CFTR correctors like VX-809.
CFTR Maturation Assay via Immunoblotting
This biochemical assay is fundamental for assessing the ability of a corrector compound to rescue the trafficking of F508del-CFTR from the endoplasmic reticulum (ER) to the Golgi apparatus, where it undergoes complex glycosylation.
Principle: Immature, core-glycosylated CFTR (Band B) has a lower molecular weight than the mature, complex-glycosylated form (Band C). A successful corrector will increase the ratio of Band C to Band B.
Protocol:
-
Cell Culture and Treatment: Plate cells expressing F508del-CFTR (e.g., CFBE41o- or HEK293 cells) and culture to desired confluency. Treat the cells with varying concentrations of VX-809 or vehicle control (DMSO) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities for Band B and Band C using densitometry software.
-
Calculate the maturation efficiency as the ratio of Band C / (Band B + Band C).
-
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
This functional assay measures the restoration of CFTR channel activity at the apical membrane of polarized epithelial cells.
Principle: The Ussing chamber measures the short-circuit current (Isc), which is a direct measure of net ion transport across an epithelium. An increase in the forskolin-stimulated, CFTR-inhibitor-sensitive Isc indicates restored CFTR function.
Protocol:
-
Cell Culture: Culture human bronchial epithelial (HBE) cells from CF patients homozygous for the F508del mutation on permeable supports until a polarized monolayer is formed.
-
Compound Treatment: Treat the cells with VX-809 or vehicle control for 48 hours.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral sides with appropriate physiological solutions and maintain at 37°C.
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and continuously record the Isc.
-
Add amiloride to the apical solution to block the epithelial sodium channel (ENaC).
-
Stimulate CFTR-mediated chloride secretion by adding forskolin (a cAMP agonist) to the apical and basolateral solutions.
-
Add a CFTR potentiator (e.g., VX-770) to the apical solution to maximize channel opening.
-
Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical solution to confirm that the observed current is CFTR-dependent.
-
-
Data Analysis: The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited Isc is a measure of corrected CFTR function.
Photoaffinity Labeling for Binding Site Identification
This technique is used to covalently label the binding site of a small molecule on its protein target.
Principle: A photo-reactive analog of the compound of interest (e.g., VX-809) is synthesized. Upon binding to the target protein, the analog is activated by UV light, forming a covalent bond with nearby amino acid residues. The labeled protein is then isolated and analyzed by mass spectrometry to identify the site of covalent attachment.
Protocol:
-
Synthesis of Photoaffinity Probe: Synthesize a derivative of VX-809 containing a photo-reactive group (e.g., a diazirine) and a tag for enrichment (e.g., an alkyne or biotin).
-
Labeling in Live Cells or with Purified Protein:
-
Incubate cells expressing CFTR or purified CFTR with the photoaffinity probe.
-
For competition experiments, pre-incubate with an excess of unlabeled VX-809.
-
-
Photo-crosslinking: Irradiate the samples with UV light to induce covalent cross-linking.
-
Enrichment of Labeled Protein (if applicable): If the probe contains a tag, perform a click chemistry reaction to attach a reporter molecule (e.g., biotin) and then enrich the labeled protein using streptavidin beads.
-
Proteolytic Digestion: Isolate the labeled CFTR protein (e.g., by immunoprecipitation or gel electrophoresis) and digest it into smaller peptides using a protease like trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the peptides that are covalently modified by the photoaffinity probe.
-
Data Analysis: Map the modified peptides to the primary sequence of CFTR to pinpoint the binding site.
Visualizations
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the proposed mechanism of action of VX-809.
Caption: Workflow for CFTR Maturation Assay.
Caption: Proposed Mechanism of Action of VX-809.
Conclusion
The investigation into the binding sites of this compound (VX-809) has significantly advanced our understanding of how to pharmacologically address the primary defect in the most common form of cystic fibrosis. The convergence of evidence from biochemical, functional, and high-resolution structural studies points to the Membrane-Spanning Domain 1 as the principal binding site, with potential secondary interactions at the Nucleotide-Binding Domain 1. The allosteric correction mechanism initiated by VX-809's binding to MSD1 provides a solid foundation for the development of more potent and efficacious corrector molecules. The experimental protocols detailed herein represent the standard methodologies in the field, and their consistent application will continue to be vital in the ongoing quest for improved CF therapies. This guide serves as a foundational resource to aid researchers in this critical endeavor.
References
The Role of CFTR Corrector 11 (Tezacaftor/VX-661) in Proteostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of CFTR corrector 11, also known as Tezacaftor (VX-661), and its critical role in the management of cystic fibrosis (CF) through the modulation of cellular proteostasis. We will delve into its mechanism of action, present quantitative efficacy data, provide detailed experimental protocols for its characterization, and illustrate key pathways and workflows through diagrams.
Introduction: CFTR and the Challenge of Proteostasis
Cystic Fibrosis is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The CFTR protein is an ion channel responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells. Its proper function is essential for maintaining hydration of cellular surfaces.
The most common mutation, F508del, leads to the misfolding of the CFTR protein. This triggers the cellular protein quality control system, or proteostasis network, to recognize the protein as defective and target it for premature degradation through the endoplasmic reticulum-associated degradation (ERAD) pathway.[1][2] Consequently, little to no functional CFTR protein reaches the cell surface, leading to the pathophysiology of CF.
CFTR correctors are a class of therapeutic compounds designed to overcome this proteostasis challenge by facilitating the proper folding and trafficking of mutant CFTR to the cell membrane.
This compound (Tezacaftor/VX-661): Mechanism of Action
Tezacaftor (VX-661) is classified as a Type 1 CFTR corrector.[3] Its primary mechanism of action is to directly bind to the first membrane-spanning domain (MSD1) of the CFTR protein. This binding stabilizes the protein during its biogenesis, promoting a more native conformation that can evade the stringent ER quality control checkpoints. By rescuing the F508del-CFTR from the ERAD pathway, Tezacaftor increases the quantity of mature, functional CFTR protein that is trafficked to the plasma membrane.[1]
In combination therapies, such as with the CFTR potentiator Ivacaftor or the Type 3 corrector Elexacaftor, Tezacaftor's role is synergistic.[3] While Tezacaftor increases the number of CFTR channels at the cell surface, potentiators like Ivacaftor enhance the channel's opening probability, and other correctors like Elexacaftor provide additional stabilization at a different site.
Quantitative Efficacy Data
The efficacy of Tezacaftor, primarily in combination with other CFTR modulators, has been demonstrated in numerous clinical trials. The following tables summarize key quantitative outcomes.
| Therapy | Patient Population | Change in ppFEV1 | Change in Sweat Chloride (mmol/L) | Reduction in Pulmonary Exacerbations |
| Tezacaftor/Ivacaftor | F508del homozygous | 3.75-6.8 percentage point increase | -6.04 to -10.1 | 35% |
| F508del heterozygous with a residual function mutation | 6.8 percentage point increase | Not Reported | Not Reported | |
| Elexacaftor/Tezacaftor/Ivacaftor | At least one F508del allele | 10-13.8 percentage point increase | -41 to -45 | 63% |
ppFEV1: percent predicted forced expiratory volume in 1 second. Data compiled from multiple clinical trials.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the efficacy of CFTR correctors like Tezacaftor.
Ussing Chamber Assay for CFTR Function
This electrophysiological technique is the gold standard for measuring ion transport across epithelial monolayers, providing a direct functional readout of CFTR activity.
Materials:
-
Polarized epithelial cells (e.g., human bronchial epithelial cells from CF patients) cultured on permeable supports (e.g., Transwell®).
-
Ussing chamber system.
-
Voltage-clamp amplifier.
-
Ringer's solution.
-
CFTR modulators (Tezacaftor, Ivacaftor, etc.).
-
Forskolin (to activate CFTR).
-
CFTR inhibitor (e.g., CFTRinh-172).
Procedure:
-
Culture epithelial cells on permeable supports until a confluent and polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Treat the cells with the CFTR corrector (e.g., Tezacaftor) for 24-48 hours to allow for rescue and trafficking of the mutant CFTR.
-
Mount the permeable support in the Ussing chamber, separating the apical and basolateral chambers.
-
Fill both chambers with pre-warmed Ringer's solution and allow the system to equilibrate.
-
Measure the short-circuit current (Isc) under voltage-clamp conditions.
-
Sequentially add pharmacological agents to isolate CFTR-dependent chloride secretion:
-
Amiloride to the apical chamber to block epithelial sodium channels (ENaC).
-
Forskolin to both chambers to stimulate CFTR-mediated chloride secretion.
-
A CFTR potentiator (e.g., Ivacaftor) to the apical chamber to maximize channel opening.
-
A specific CFTR inhibitor to confirm that the observed current is CFTR-dependent.
-
-
The magnitude of the forskolin-stimulated and inhibitor-sensitive Isc is a direct measure of corrected CFTR function.
Western Blotting for CFTR Maturation
This biochemical assay assesses the glycosylation state of the CFTR protein, which is indicative of its successful trafficking through the Golgi apparatus.
Materials:
-
Cell lysates from cells treated with CFTR correctors.
-
SDS-PAGE gels (6% acrylamide is recommended for the large CFTR protein).
-
PVDF or nitrocellulose membranes.
-
Primary antibody specific for CFTR.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Chemiluminescence detection reagents.
Procedure:
-
Treat cells expressing F508del-CFTR with the corrector compound for 24 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against CFTR.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
The immature, core-glycosylated CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi is of a higher molecular weight. An increase in the Band C to Band B ratio indicates successful correction of the trafficking defect.
YFP-Halide Quenching Assay for High-Throughput Screening
This cell-based fluorescence assay is widely used for high-throughput screening of CFTR modulators.
Materials:
-
Fischer Rat Thyroid (FRT) cells stably co-expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP).
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader.
-
Assay buffer (chloride-containing).
-
Iodide-containing buffer.
-
CFTR activators (e.g., forskolin and genistein).
Procedure:
-
Seed the FRT cells into the microplates.
-
Incubate the cells with test compounds (correctors) for 18-24 hours.
-
Wash the cells with the chloride-containing assay buffer.
-
Add a cocktail of CFTR activators to each well.
-
Place the plate in a fluorescence plate reader and record the baseline YFP fluorescence.
-
Inject the iodide-containing buffer to initiate quenching.
-
The rate of fluorescence decay is proportional to the CFTR-mediated iodide influx. A faster rate of quenching in corrector-treated cells compared to vehicle-treated cells indicates functional rescue of CFTR.
Visualizing Pathways and Workflows
CFTR Proteostasis Pathway and the Intervention of Tezacaftor
Caption: CFTR proteostasis pathway and the intervention of Tezacaftor.
Experimental Workflow for Ussing Chamber Assay
Caption: Experimental workflow for the Ussing chamber assay.
Synergistic Mechanism of Tezacaftor and Elexacaftor
Caption: Synergistic mechanism of Tezacaftor and Elexacaftor.
Conclusion
This compound (Tezacaftor/VX-661) represents a significant advancement in the treatment of cystic fibrosis. By addressing the fundamental defect in protein folding and trafficking, it plays a crucial role in restoring CFTR function, particularly as a component of combination therapies. The experimental protocols and data presented in this guide provide a framework for the continued research and development of novel CFTR modulators aimed at further improving the lives of individuals with cystic fibrosis.
References
- 1. Regulation of CFTR Biogenesis by the Proteostatic Network and Pharmacological Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of endoplasmic reticulum-associated degradation rescues DeltaF508-cystic fibrosis transmembrane regulator and suppresses interleukin-8 levels: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of CFTR Correctors: A Technical Guide
Disclaimer: As of November 2025, detailed in vitro studies, quantitative data, and specific experimental protocols for a compound designated "CFTR corrector 11" are not available in the public scientific literature. This compound is listed by chemical suppliers, suggesting it may be part of a screening library, but its biological activity has not been characterized in published research.
To fulfill the user's request for an in-depth technical guide, this document provides a representative overview based on well-characterized CFTR correctors, such as Lumacaftor (VX-809) and Tezacaftor (VX-661) . These molecules serve as foundational examples for the types of in vitro studies, data, and experimental approaches used to evaluate CFTR corrector efficacy. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to CFTR Correction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] The most common mutation, F508del, leads to the misfolding of the CFTR protein, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation.[1] CFTR correctors are small molecules designed to rescue the processing and trafficking of mutant CFTR protein to the cell surface, thereby restoring its function as a chloride ion channel.[1][2]
Quantitative Data Presentation
The in vitro efficacy of CFTR correctors is evaluated using various assays to quantify the rescue of F508del-CFTR function. The data is typically presented as a percentage of wild-type (WT) CFTR function or as a change in specific activity.
Table 1: In Vitro Efficacy of Lumacaftor (VX-809) in F508del Homozygous Models
| Assay Type | Cell Model | Endpoint Measured | Efficacy (% of WT-CFTR function) | Reference |
| Ussing Chamber | Human Bronchial Epithelial (HBE) Cells | Short-circuit current (Isc) | ~15% | [3] |
| Patch Clamp | Fischer Rat Thyroid (FRT) Cells | Chloride conductance | ~15% | |
| Western Blot | CFBE41o- cells | Mature CFTR (Band C) expression | Significant increase over DMSO |
Table 2: In Vitro Efficacy of Tezacaftor (VX-661) / Ivacaftor (VX-770) Combination
| Assay Type | Cell Model | Endpoint Measured | Efficacy (% of WT-CFTR function) | Reference |
| Ussing Chamber | Human Bronchial Epithelial (HBE) Cells | Chloride transport | Significant improvement over placebo | |
| Organoid Swelling | Patient-derived intestinal organoids | Forskolin-Induced Swelling (FIS) | Significant improvement over placebo |
Signaling Pathways and Experimental Workflows
CFTR Protein Biogenesis and Corrector Mechanism of Action
The F508del mutation impairs the proper folding of the CFTR protein, leading to its recognition by the ER quality control (ERQC) machinery and subsequent degradation by the proteasome. CFTR correctors are believed to bind directly to the misfolded F508del-CFTR, stabilizing its conformation and allowing it to bypass the ERQC, traffic through the Golgi apparatus for further processing, and insert into the plasma membrane.
Experimental Workflow for Corrector Evaluation
The evaluation of a novel CFTR corrector involves a multi-assay approach to confirm its effect on protein trafficking and function. The workflow typically starts with biochemical assays to demonstrate an increase in mature protein, followed by functional assays to confirm the restoration of ion channel activity.
Experimental Protocols
Western Blot for CFTR Protein Maturation
This assay assesses the ability of a corrector to rescue F508del-CFTR from ER-associated degradation, allowing it to mature and traffic through the Golgi. Mature, complex-glycosylated CFTR (Band C, ~170 kDa) can be distinguished from the immature, core-glycosylated form (Band B, ~150 kDa) by its slower migration on SDS-PAGE.
Methodology:
-
Cell Culture and Treatment: Plate F508del-CFTR expressing cells (e.g., CFBE41o-) and grow to confluence. Treat cells with the CFTR corrector (e.g., 3 µM Lumacaftor) or vehicle control (DMSO) for 24-48 hours at 37°C.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 2x Laemmli sample buffer containing a reducing agent (e.g., DTT) and heat at 37°C for 30 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 6% or 7% polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for CFTR (e.g., anti-CFTR clone 596) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the intensity of Band B and Band C.
Ussing Chamber Assay for CFTR Function
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. It measures the short-circuit current (Isc), a direct indicator of net ion movement and thus CFTR channel activity.
Methodology:
-
Cell Culture: Culture human bronchial epithelial (HBE) cells from CF patients (F508del/F508del) on permeable supports until a polarized, high-resistance monolayer is formed (TEER > 300 Ω·cm²).
-
Corrector Incubation: Treat the epithelial monolayers with the CFTR corrector or vehicle (DMSO) for 24-48 hours prior to the assay.
-
Mounting: Mount the permeable support between the two halves of the Ussing chamber, which are filled with pre-warmed and gassed Ringer's solution.
-
Equilibration: Allow the system to equilibrate for 15-30 minutes while clamping the transepithelial voltage to 0 mV and recording the baseline Isc.
-
Pharmacological Stimulation:
-
Add Amiloride (100 µM) to the apical chamber to block epithelial sodium channels (ENaC).
-
Add a cAMP agonist, such as Forskolin (10 µM), to both chambers to activate PKA and stimulate CFTR.
-
Add a CFTR potentiator, such as Ivacaftor (1 µM) or Genistein (50 µM), to the apical chamber to maximize channel opening.
-
Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172, 20 µM) to the apical chamber to confirm the measured current is CFTR-dependent.
-
-
Data Analysis: Calculate the change in Isc (ΔIsc) in response to the forskolin/potentiator cocktail and subsequent inhibition.
Forskolin-Induced Swelling (FIS) Assay in Organoids
Patient-derived organoids, particularly from intestinal biopsies, provide a 3D in vitro model that correlates well with clinical outcomes. CFTR activation by forskolin leads to chloride and fluid secretion into the organoid lumen, causing them to swell. The degree of swelling is a direct measure of CFTR function.
Methodology:
-
Organoid Culture and Plating: Culture patient-derived intestinal organoids in a basement membrane matrix. For the assay, seed 30-80 organoids per well in a 96-well plate.
-
Corrector Incubation: Treat the organoids with the CFTR corrector or vehicle (DMSO) for 24 hours at 37°C.
-
Assay Initiation: Replace the culture medium with a buffer containing Forskolin (e.g., 5-10 µM). If testing a corrector/potentiator combination, the potentiator is added simultaneously with forskolin.
-
Live-Cell Imaging: Immediately begin imaging the plate using a confocal or high-content microscope equipped with an environmental chamber (37°C, 5% CO₂).
-
Image Acquisition: Capture brightfield images at regular intervals (e.g., every 10-15 minutes) for 80-120 minutes.
-
Data Analysis: Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of the organoids at each time point. Quantify the swelling by calculating the Area Under the Curve (AUC) of the change in organoid area over time relative to t=0.
References
Methodological & Application
Application Notes and Protocols for CFTR Corrector 11 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. These mutations result in a misfolded and dysfunctional CFTR protein, leading to impaired ion transport across epithelial cell membranes. CFTR correctors are a class of small molecules designed to address the underlying protein folding and trafficking defects of mutant CFTR, particularly the common F508del mutation. By facilitating the proper conformation of the CFTR protein, these correctors aim to increase its density at the cell surface, thereby restoring its function as a chloride and bicarbonate channel.
This document provides detailed experimental protocols for the application of CFTR correctors in cell culture, using the well-characterized corrector Tezacaftor (VX-661) as a representative compound, in the absence of specific public data for "CFTR corrector 11 (compound 133)". These protocols are intended to guide researchers in the evaluation of CFTR corrector efficacy in various in vitro models.
Mechanism of Action: CFTR Protein Processing and Correction
The journey of a functional CFTR protein from synthesis to the cell surface is a complex process. It begins in the endoplasmic reticulum (ER), where the polypeptide chain is synthesized and undergoes initial folding and core glycosylation (Band B). The ER's quality control machinery scrutinizes the protein's conformation. Wild-type CFTR folds correctly and is trafficked to the Golgi apparatus for further processing and complex glycosylation (Band C), before being inserted into the plasma membrane.
In individuals with the F508del mutation, the CFTR protein misfolds and is recognized as defective by the ER quality control system. Consequently, it is targeted for premature degradation by the proteasome and fails to reach the cell surface in significant amounts. CFTR correctors like Tezacaftor act as pharmacological chaperones. They bind to the misfolded F508del-CFTR protein, stabilizing its structure and allowing it to bypass the ER quality control. This "corrected" protein can then traffic to the Golgi apparatus for maturation and subsequent insertion into the plasma membrane, leading to an increase in the amount of functional CFTR at the cell surface. For optimal function, correctors are often used in combination with CFTR potentiators (e.g., Ivacaftor), which increase the channel's opening probability.
Data Presentation: Efficacy of CFTR Correctors in Cell Culture Models
The following tables summarize quantitative data on the efficacy of Tezacaftor (VX-661) and its combinations in rescuing F508del-CFTR function in various in vitro assays.
Table 1: Effect of Tezacaftor (VX-661) on F508del-CFTR Protein Maturation (Western Blot)
| Cell Line | Treatment (24h) | Mature CFTR (Band C) Expression | Reference |
| CFBE F508del cells | Tezacaftor (18 µM) | Significantly increased vs. untreated | [1] |
| CFBE F508del cells | Elexacaftor/Tezacaftor | Significantly increased vs. untreated | [1] |
| HEK293 & CFBE cells | Tezacaftor (2 µM) | Increased N1303K-CFTR expression | [2] |
| S945L/G542X hNECs | Tezacaftor/Ivacaftor | Increased mature CFTR (Band C) | [3] |
Table 2: Functional Rescue of F508del-CFTR by Tezacaftor (VX-661) in Ussing Chamber Assays
| Cell Model | Treatment | CFTR Function (% of Wild-Type or Change in Isc) | Reference |
| F508del-CFTR HNE | VX-661 + VX-445 + VX-770 (chronic) | ~62% of Wild-Type | [4] |
| F508del-CFTR HNE | VX-661 + VX-445 + VX-770 (acute) | ~76% of Wild-Type | |
| F508del/F508del CFBE | Tezacaftor (18 µM) + FSK | ΔIsc = 3.3 ± 0.3 µA·cm⁻² | |
| F508del/F508del CFBE | Elexacaftor/Tezacaftor + FSK | ΔIsc = 40 ± 2.8 µA·cm⁻² | |
| S945L/G542X hNECs | Tezacaftor (5 µM) + FSK/Ivacaftor | Significant increase in Isc vs. untreated |
Table 3: Efficacy of Tezacaftor (VX-661) in Forskolin-Induced Swelling (FIS) Assays
| Organoid Genotype | Treatment | Swelling Response (Area Under the Curve - AUC) | Reference |
| F508del/F508del | Vehicle (DMSO) | 0-200 AUC units | |
| F508del/F508del | VX-809 + VX-770 | ~2,500-3,500 AUC units | |
| Patient-derived | Elexacaftor/Tezacaftor/Ivacaftor | Significant increase vs. DMSO control |
Experimental Protocols
Protocol 1: Assessment of CFTR Protein Correction by Western Blot
This protocol details the method for evaluating the effect of a CFTR corrector on the maturation of F508del-CFTR protein. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi. An increase in the Band C to Band B ratio indicates successful correction.
Materials:
-
CFBE41o- cells expressing F508del-CFTR
-
Cell culture medium (e.g., MEM) with supplements
-
CFTR Corrector (e.g., Tezacaftor/VX-661) stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Anti-CFTR (e.g., clone 596 or 570), Anti-Calnexin or GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed CFBE41o- cells in 6-well plates and grow to 80-90% confluency.
-
Corrector Treatment: Prepare serial dilutions of the CFTR corrector in cell culture medium to achieve final concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium and add the medium containing the different concentrations of the corrector or vehicle.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Perform electrophoresis and then transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the image using a chemiluminescence imaging system. Quantify the band intensities for Band B (~160 kDa) and Band C (~180 kDa). Calculate the ratio of Band C to Band B to assess the degree of CFTR maturation. Normalize to the loading control.
Protocol 2: Functional Assessment of CFTR Correction using the Forskolin-Induced Swelling (FIS) Assay in Organoids
This assay quantifies CFTR function in 3D intestinal organoid models. Activation of CFTR with forskolin leads to chloride and fluid secretion into the organoid lumen, causing them to swell. The degree of swelling is proportional to CFTR function.
Materials:
-
Mature intestinal organoids from CF patients (e.g., F508del/F508del)
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid growth medium
-
CFTR Corrector (e.g., Tezacaftor/VX-661)
-
CFTR Potentiator (e.g., Ivacaftor/VX-770)
-
Forskolin
-
96-well culture plates
-
Automated imaging system or microscope with a camera
Procedure:
-
Seeding for Assay: Plate 30-80 organoids per well in a 96-well plate within a dome of basement membrane matrix.
-
Corrector Treatment: 24 hours prior to the assay, treat the organoids with the CFTR corrector (e.g., 3 µM Tezacaftor). Include a vehicle control (DMSO).
-
Assay Initiation: On the day of the assay, replace the culture medium with fresh medium containing Forskolin (e.g., 5 µM) and a CFTR potentiator (e.g., 3 µM Ivacaftor).
-
Image Acquisition: Immediately capture a baseline image (t=0). Acquire images of the organoids at regular intervals (e.g., every 30-60 minutes) for a total duration of several hours.
-
Data Analysis: Use image analysis software to measure the cross-sectional area of each organoid at each time point. Calculate the percentage increase in area relative to the baseline. The total swelling response can be quantified by calculating the Area Under the Curve (AUC).
Protocol 3: Electrophysiological Analysis of CFTR Function using Ussing Chambers
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. This protocol measures CFTR-mediated chloride secretion as a short-circuit current (Isc) in polarized epithelial cells.
Materials:
-
CFBE41o- cells expressing F508del-CFTR or primary human bronchial epithelial (HBE) cells
-
Permeable supports (e.g., Transwell® inserts)
-
CFTR Corrector (e.g., Tezacaftor/VX-661)
-
Ussing chamber system with electrodes
-
Ringer's solution
-
Pharmacological agents: Amiloride (to block ENaC), Forskolin (to activate CFTR), Ivacaftor (to potentiate CFTR), and a CFTR inhibitor (e.g., CFTRinh-172).
Procedure:
-
Cell Culture: Seed epithelial cells onto permeable supports and culture at an air-liquid interface (ALI) for at least 3-4 weeks to allow for differentiation and polarization, as indicated by a high transepithelial electrical resistance (TEER).
-
Corrector Treatment: Treat the polarized cell monolayers with the CFTR corrector (e.g., 3-18 µM Tezacaftor) added to the basolateral medium for 24-48 hours at 37°C. Include a vehicle control.
-
Ussing Chamber Measurement:
-
Mount the permeable supports in the Ussing chambers, filled with pre-warmed and gassed Ringer's solution.
-
Measure the baseline short-circuit current (Isc).
-
Sequentially add the following drugs and record the change in Isc:
-
Amiloride (apical side) to inhibit the epithelial sodium channel (ENaC).
-
Forskolin (basolateral side) to raise cAMP levels and activate CFTR.
-
Ivacaftor (apical side) to potentiate the activity of corrected CFTR at the membrane.
-
CFTRinh-172 (apical side) to inhibit CFTR-specific current, confirming the measured current is CFTR-dependent.
-
-
-
Data Analysis: Calculate the change in Isc (ΔIsc) in response to the CFTR agonist (Forskolin + Ivacaftor) and inhibitor. An increased forskolin-stimulated, inhibitor-sensitive Isc in corrector-treated cells compared to vehicle-treated cells indicates successful functional rescue of CFTR.
Mandatory Visualizations
Caption: Experimental workflow for evaluating CFTR corrector efficacy.
Caption: Signaling pathway of CFTR correction and activation.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | S945L-CFTR molecular dynamics, functional characterization and tezacaftor/ivacaftor efficacy in vivo and in vitro in matched pediatric patient-derived cell models [frontiersin.org]
- 4. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing CFTR Corrector 11 (Tezacaftor/VX-661) in Ussing Chamber Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which impairs chloride and bicarbonate ion transport across epithelial surfaces. The most prevalent mutation, F508del, leads to a misfolded CFTR protein that is prematurely degraded and fails to reach the cell membrane. CFTR correctors are a class of therapeutic agents designed to rescue the trafficking and processing of these misfolded proteins.
This document provides detailed application notes and protocols for the use of CFTR corrector 11, also known as Tezacaftor (VX-661), in Ussing chamber experiments. The Ussing chamber is an essential ex vivo tool for quantifying epithelial ion transport and serves as a critical assay for evaluating the efficacy of CFTR modulators. Tezacaftor is a type 1 CFTR corrector that aids in the proper folding of the CFTR protein, allowing it to traffic to the cell surface.[1] It is a key component of approved CFTR modulator therapies.
Mechanism of Action of Tezacaftor (VX-661)
Tezacaftor (VX-661) is a second-generation CFTR corrector that primarily targets the F508del-CFTR protein. Its mechanism of action involves stabilizing the interface between the nucleotide-binding domain 1 (NBD1) and the membrane-spanning domains (MSDs).[1] This stabilization facilitates the proper folding of the mutant CFTR protein, allowing it to escape degradation in the endoplasmic reticulum and traffic to the plasma membrane.[2][3] By increasing the quantity of CFTR protein at the cell surface, Tezacaftor lays the groundwork for CFTR potentiators, such as Ivacaftor (VX-770), which enhance the channel's opening probability.[3] The synergistic effect of a corrector and a potentiator leads to a more significant restoration of CFTR function.
The following diagram illustrates the signaling pathway and the mechanism of action of Tezacaftor in concert with other CFTR modulators.
Experimental Protocols
Part 1: Cell Culture and Corrector Incubation
This protocol is designed for primary human bronchial epithelial (HBE) or nasal epithelial (HNE) cells cultured at an air-liquid interface (ALI).
Materials:
-
Primary HBE or HNE cells cultured on permeable supports (e.g., Transwell®)
-
Appropriate cell culture medium
-
Tezacaftor (VX-661) stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture primary epithelial cells at an ALI for at least 21 days to ensure full differentiation and formation of a tight monolayer.
-
Prepare the corrector-containing medium. Dilute the Tezacaftor (VX-661) stock solution into the cell culture medium to achieve the desired final concentration (e.g., 3 µM). A vehicle control medium containing the same final concentration of DMSO should also be prepared.
-
Apically and basolaterally feed the cells with the prepared medium.
-
Incubate the cells for 24-48 hours at 37°C to allow for the rescue and trafficking of the mutant CFTR protein to the cell surface.
Part 2: Ussing Chamber Assay
Materials:
-
Ussing chamber system (e.g., Physiologic Instruments)
-
Krebs-bicarbonate Ringer's solution (KBR), pre-warmed to 37°C and gassed with 95% O₂ / 5% CO₂
-
Amiloride (epithelial sodium channel, ENaC, inhibitor)
-
Forskolin (adenylyl cyclase activator)
-
Ivacaftor (VX-770, CFTR potentiator)
-
CFTRinh-172 (CFTR inhibitor)
Procedure:
-
System Preparation: Turn on the heating circulator for the Ussing chamber water jackets and allow the system to equilibrate to 37°C. Prepare fresh KBR solution and continuously bubble with 95% O₂ / 5% CO₂.
-
Mounting the Epithelium: Carefully excise the permeable support membrane with the cell monolayer and mount it between the two halves of the Ussing chamber. Ensure a leak-proof seal.
-
Equilibration: Fill both the apical and basolateral chambers with an equal volume of pre-warmed and gassed KBR solution. Allow the system to equilibrate for 15-30 minutes, during which a stable baseline short-circuit current (Isc) should be established.
-
Pharmacological Additions:
-
ENaC Inhibition: Add amiloride (e.g., 100 µM) to the apical chamber to block ENaC-mediated sodium absorption. This will cause a decrease in the Isc, and the remaining current is primarily due to other ion transport pathways.
-
CFTR Activation: Add forskolin (e.g., 10 µM) to both the apical and basolateral chambers to raise intracellular cAMP levels and activate PKA, which in turn phosphorylates and activates CFTR. An increase in Isc after forskolin addition indicates CFTR-mediated chloride secretion.
-
CFTR Potentiation: Add a CFTR potentiator, such as Ivacaftor (VX-770, e.g., 10 µM), to the apical chamber to maximize the opening of the CFTR channels that have reached the cell surface. This should result in a further increase in Isc.
-
CFTR Inhibition: Finally, add a specific CFTR inhibitor, such as CFTRinh-172 (e.g., 20 µM), to the apical chamber to confirm that the observed changes in Isc are indeed mediated by CFTR. This should cause a rapid decrease in the current.
-
-
Data Recording: Continuously record the Isc throughout the experiment. The change in Isc (ΔIsc) in response to each compound is the primary measure of CFTR function.
The following diagram outlines the experimental workflow for the Ussing chamber assay.
Data Presentation
The efficacy of Tezacaftor is determined by the magnitude of the increase in CFTR-mediated Isc compared to the vehicle control. The following tables summarize representative quantitative data from Ussing chamber experiments.
Table 1: Effect of Tezacaftor (VX-661) on CFTR Function in F508del Homozygous Human Nasal and Bronchial Epithelial Cells
| Treatment | Cell Type | Change in Isc (ΔIscF/I+V) (µA/cm²) | % of Wild-Type CFTR Function | Reference |
| Vehicle (DMSO) | HNE/HBE | Baseline | ~0% | |
| Tezacaftor (VX-661) | HNE/HBE | 2.5 | 27.4% |
HNE: Human Nasal Epithelial; HBE: Human Bronchial Epithelial. ΔIscF/I+V represents the sum of the change in current after the addition of Forskolin/IBMX and VX-770.
Table 2: Effect of Tezacaftor (VX-661) in Combination with Elexacaftor (VX-445) on F508del-CFTR Function
| Treatment | Cell Type | % of Wild-Type CFTR Function | Reference |
| Vehicle (DMSO) | HNE | Baseline | |
| VX-661 + VX-445 | HNE | ~62% |
HNE: Human Nasal Epithelial.
Table 3: Representative Short-Circuit Current (Isc) Values in Ussing Chamber Experiments
| Cell Type/Condition | Baseline Isc (µA/cm²) | Forskolin/IBMX Stimulated Isc (µA/cm²) | Reference |
| Wild-Type HNE | Variable | 25.4 (± 4.3) | |
| F508del/F508del HNE (untreated) | Variable | 1.58 (± 0.68) | |
| F508del/F508del HNE (Lumacaftor treated) | Variable | 2.85 (± 1.45) | |
| G542X/F508del HBE (Corrector Combination) | Variable | 21.3 (± 1.3) |
HNE: Human Nasal Epithelial; HBE: Human Bronchial Epithelial. Note that Lumacaftor is another CFTR corrector, and its effects are included for comparison.
Conclusion
The Ussing chamber assay is a robust method for the functional evaluation of CFTR correctors like Tezacaftor (VX-661). By measuring the changes in short-circuit current in response to specific activators and inhibitors, researchers can quantify the degree of CFTR function rescue. The protocols and data presented here provide a comprehensive guide for professionals in the field of CF research and drug development to effectively utilize Tezacaftor in their Ussing chamber experiments. The combination of Tezacaftor with other modulators, particularly in the context of triple combination therapies, has shown significant promise in restoring CFTR function to near wild-type levels.
References
Application Notes and Protocols for CFTR Corrector 11 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing "CFTR corrector 11," a representative compound for correcting the folding and trafficking of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, in Western blot analysis. This document outlines the underlying principles, experimental protocols, data interpretation, and visualization of the experimental workflow and relevant biological pathways.
Note: The specific compound "this compound" is used here as a representative example. The protocols and principles described are applicable to other CFTR correctors, such as VX-809 (Lumacaftor), which function to rescue the processing of mutant CFTR, particularly the F508del mutation.
Introduction to CFTR and Corrector Function
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes a chloride and bicarbonate channel.[1][2][3] The most common mutation, F508del, leads to protein misfolding and retention in the endoplasmic reticulum (ER), followed by premature degradation.[4][5] This prevents the CFTR protein from reaching the cell surface to perform its function.
CFTR protein processing involves glycosylation as it moves through the ER and Golgi apparatus. This results in two distinct forms detectable by Western blot:
-
Band B: The immature, core-glycosylated form found in the ER, with a molecular weight of approximately 150 kDa.
-
Band C: The mature, complex-glycosylated form that has trafficked through the Golgi to the plasma membrane, with a molecular weight of around 170 kDa.
CFTR correctors are small molecules designed to rescue the folding and trafficking of mutant CFTR, allowing it to proceed to the cell surface. The efficacy of a CFTR corrector can be assessed by Western blot by observing an increase in the mature Band C relative to the immature Band B.
Key Applications in Western Blot Analysis
-
Assessing Corrector Efficacy: Quantifying the shift from Band B to Band C to determine the effectiveness of the corrector compound.
-
Dose-Response Studies: Evaluating the optimal concentration of the corrector for maximal CFTR maturation.
-
Structure-Activity Relationship (SAR) Studies: Comparing the activity of different corrector analogs.
-
Mechanism of Action Studies: Investigating how correctors influence the CFTR protein processing pathway.
Quantitative Data Presentation
The following tables represent illustrative data from a typical Western blot experiment evaluating the efficacy of a CFTR corrector.
Table 1: Densitometric Analysis of CFTR Protein Bands
| Treatment Group | Band B Intensity (Arbitrary Units) | Band C Intensity (Arbitrary Units) | Total CFTR Intensity (Band B + C) |
| Untreated Control | 1250 | 150 | 1400 |
| Vehicle Control (DMSO) | 1230 | 160 | 1390 |
| This compound (1 µM) | 980 | 450 | 1430 |
| This compound (5 µM) | 750 | 820 | 1570 |
| This compound (10 µM) | 600 | 1100 | 1700 |
Table 2: Analysis of CFTR Maturation Efficiency
| Treatment Group | Ratio of Mature to Immature CFTR (Band C / Band B) | % Mature CFTR (Band C / Total CFTR) |
| Untreated Control | 0.12 | 10.7% |
| Vehicle Control (DMSO) | 0.13 | 11.5% |
| This compound (1 µM) | 0.46 | 31.5% |
| This compound (5 µM) | 1.09 | 52.2% |
| This compound (10 µM) | 1.83 | 64.7% |
Experimental Protocols
This section provides a detailed protocol for treating cells with a CFTR corrector and subsequently analyzing CFTR protein expression and maturation by Western blot.
Cell Culture and Treatment
-
Cell Seeding: Plate human bronchial epithelial (CFBE41o-) cells expressing F508del-CFTR or other relevant cell lines at an appropriate density in 24-well plates.
-
Cell Growth: Culture cells to 80-90% confluency.
-
Corrector Treatment: Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (e.g., DMSO) for 24 hours at 37°C. For comparison, a positive control of low-temperature rescue (26°C or 30°C for 36-48 hours) can be included.
Protein Extraction
-
Cell Lysis: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing periodically.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant containing the total protein extract.
-
Protein Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Western Blotting
-
Sample Preparation: Mix 30-50 µg of protein with Laemmli sample buffer. Heat the samples at 37°C for 15 minutes. Note: Do not boil CFTR samples, as this can cause aggregation.
-
SDS-PAGE: Load the samples onto a 6-8% Tris-glycine polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A semi-dry transfer system can be efficient for the high molecular weight CFTR protein.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C with gentle agitation. A combination of monoclonal antibodies can enhance detection.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.
-
Densitometry: Capture the image and perform densitometric analysis of the bands corresponding to the immature (Band B) and mature (Band C) forms of CFTR using image analysis software (e.g., ImageJ). Normalize the intensity of the CFTR bands to a loading control (e.g., β-actin or GAPDH).
Visualizations
CFTR Biosynthesis and Corrector Action Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of CFTR mRNA and Protein in Peripheral Blood Mononuclear Cells via Quantitative Real-Time PCR and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CFTR Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for CFTR Corrector VX-809 (Lumacaftor) in In Vitro Assays
Note: The specific compound "CFTR corrector 11" was not publicly identified. Therefore, these application notes utilize the well-characterized CFTR corrector VX-809 (Lumacaftor) as a representative example to provide detailed protocols and dosage guidelines for in vitro research applications.
Introduction
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. These mutations lead to the production of a misfolded and dysfunctional CFTR protein, an ion channel responsible for chloride and bicarbonate transport. The most common mutation, F508del, results in the CFTR protein being retained in the endoplasmic reticulum and targeted for premature degradation. CFTR correctors are a class of therapeutic compounds designed to rescue the trafficking of this misfolded protein to the cell surface, thereby restoring its function.
VX-809 (Lumacaftor) is a CFTR corrector that has been shown to improve the processing and trafficking of the F508del-CFTR protein in vitro. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of VX-809 in various in vitro assays to assess its efficacy in correcting the F508del-CFTR defect.
Data Presentation: Quantitative Summary of VX-809 (Lumacaftor) Dosage in In Vitro Assays
The following table summarizes the effective concentrations and conditions for VX-809 in key in vitro experiments.
| Cell Type | Assay | VX-809 (Lumacaftor) Concentration | Incubation Time | Key Findings | Reference |
| Fischer Rat Thyroid (FRT) cells expressing F508del-CFTR | Chloride Transport (Ussing Chamber) | EC₅₀: 0.5 ± 0.1 µM | 48 hours | Approximately five-fold enhancement of F508del-CFTR–mediated chloride transport. | [1][2] |
| Fischer Rat Thyroid (FRT) cells expressing F508del-CFTR | CFTR Maturation (Western Blot) | EC₅₀: 0.1 ± 0.1 µM | 48 hours | 7.1 ± 0.3 fold improvement in F508del-CFTR maturation compared to vehicle-treated cells. | [1][2] |
| Human Bronchial Epithelial (HBE) cells from F508del homozygous patients | Chloride Transport (Ussing Chamber) | EC₅₀: 81 ± 19 nM | 48 hours | Approximately four-fold enhancement of chloride transport. | [1] |
| Human Bronchial Epithelial (HBE) cells from F508del homozygous patients | CFTR Maturation (Western Blot) | EC₅₀: 350 ± 180 nM | 48 hours | Approximately eight-fold increase in CFTR maturation. | |
| Human Intestinal Organoids from F508del homozygous patients | Forskolin-Induced Swelling (FIS) Assay | 3 µM | 18-24 hours | Significant swelling observed, indicating restored CFTR function. | |
| A549 cells (human alveolar basal epithelial) | Endoplasmic Reticulum (ER) Stress Assay | 2 µM | 24 hours | Reduction in ER stress markers, suggesting restoration of protein folding homeostasis. | |
| CFBE41o- cells expressing F508del-CFTR | Ussing Chamber | 5 µM | 48 hours | Pre-treatment rescued F508del CFTR to the cell periphery, though acute exposure showed some inhibition. |
Signaling Pathways and Experimental Workflows
Mechanism of Action of CFTR Correctors
References
Application Notes and Protocols for a Novel CFTR Corrector (e.g., "CFTR Corrector 11")
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2] These mutations result in a dysfunctional CFTR protein, an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes.[3][4] The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and prematurely degraded, preventing it from reaching the cell surface to perform its function.[5] CFTR correctors are a class of small molecules that aim to rescue the trafficking of mutant CFTR to the plasma membrane, thereby restoring its function.
These application notes provide a comprehensive guide for the preclinical evaluation of a novel CFTR corrector, referred to herein as "CFTR Corrector 11." The protocols outlined below describe the use of suitable cell lines and key assays to characterize the efficacy and mechanism of action of this compound.
Recommended Cell Lines for CFTR Corrector Experiments
The choice of cell line is critical for the successful evaluation of CFTR correctors. An ideal cell model should express the mutant CFTR of interest, typically F508del, and be amenable to the specific assays being performed. Both immortalized cell lines and primary cells are valuable tools in CF research.
Table 1: Recommended Cell Lines for "this compound" Evaluation
| Cell Line | Type | CFTR Mutation | Key Characteristics & Applications |
| Fischer Rat Thyroid (FRT) | Immortalized epithelial | Stably transfected with human F508del-CFTR | "Workhorse" for drug discovery; forms polarized monolayers with tight junctions suitable for Ussing chamber assays; used in high-throughput screening. |
| 16HBE14o- | Immortalized human bronchial epithelial | Wild-type (parental), can be gene-edited to introduce mutations (e.g., 16HBEge) | Relevant human airway cell line; monoallelic for functional CFTR expression; suitable for studying CFTR in a native gene context. |
| CFBE41o- | Immortalized human CF bronchial epithelial | Homozygous for F508del-CFTR | Widely used for studying F508del-CFTR processing and correction; forms polarized monolayers for functional assays. |
| CFTE29o- | Immortalized human CF tracheal epithelial | Homozygous for F508del-CFTR | Derived from a CF patient; displays ion transport properties characteristic of cystic fibrosis. |
| HEK293 | Human embryonic kidney | Stably transfected with human F508del-CFTR | Easy to transfect and culture; useful for biochemical assays like Western blotting and for initial screening. CFTR knockout versions are also available for mechanistic studies. |
| Primary Human Bronchial Epithelial (HBE) Cells | Primary cells | Various, including F508del homozygous | "Gold standard" for evaluating CFTR function in a native context; can be cultured at an air-liquid interface to form a pseudostratified epithelium. |
| Patient-Derived Intestinal Organoids | 3D primary cell culture | Patient-specific | Powerful in vitro model to assess patient-specific responses to CFTR modulators using assays like the forskolin-induced swelling (FIS) assay. |
Experimental Protocols
Protocol 1: Assessment of CFTR Protein Maturation by Western Blotting
This biochemical assay evaluates the ability of "this compound" to rescue the processing of F508del-CFTR from its immature, core-glycosylated state (Band B) in the ER to its mature, complex-glycosylated form (Band C) found at the plasma membrane.
Materials:
-
CFBE41o- or other cells expressing F508del-CFTR
-
Cell culture medium and supplements
-
"this compound" (and vehicle control, e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CFTR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed CFBE41o- cells and grow to 80-90% confluency. Treat cells with various concentrations of "this compound" or vehicle control for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the intensity of Band B and Band C. An increase in the Band C to Band B ratio in treated cells compared to control indicates successful correction of CFTR trafficking.
Protocol 2: Functional Assessment of CFTR Activity using the Ussing Chamber Assay
The Ussing chamber is a gold-standard electrophysiological technique to measure ion transport across epithelial monolayers. This protocol measures the increase in CFTR-dependent chloride secretion following treatment with "this compound".
Materials:
-
FRT or CFBE41o- cells grown on permeable supports (e.g., Transwell inserts)
-
Ussing chamber system
-
Ringer's solution
-
Amiloride (ENaC inhibitor)
-
Forskolin (cAMP agonist to activate CFTR)
-
Genistein or a CFTR potentiator (e.g., VX-770)
-
CFTRinh-172 (CFTR inhibitor)
-
"this compound"
Procedure:
-
Cell Culture: Culture FRT or CFBE41o- cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Compound Treatment: Treat the cells with "this compound" for 24-48 hours.
-
Ussing Chamber Measurement:
-
Mount the permeable supports in the Ussing chamber.
-
Bathe both apical and basolateral sides with Ringer's solution and measure the short-circuit current (Isc).
-
Add amiloride to the apical chamber to block sodium channels.
-
Add forskolin to stimulate CFTR-mediated chloride secretion.
-
Add a potentiator to the apical chamber to maximize CFTR channel opening.
-
Finally, add CFTRinh-172 to confirm that the observed current is CFTR-dependent.
-
-
Data Analysis: The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited Isc is a measure of corrected CFTR function. Compare the Isc in cells treated with "this compound" to vehicle-treated controls.
Protocol 3: High-Throughput Screening of CFTR Function using a Fluorescence-Based Assay
This assay utilizes a halide-sensitive Yellow Fluorescent Protein (YFP) to measure CFTR-mediated iodide influx, which quenches the YFP fluorescence. It is suitable for primary screening of a large number of compounds.
Materials:
-
FRT or HEK293 cells co-expressing F508del-CFTR and a halide-sensitive YFP
-
96- or 384-well plates
-
Chloride-containing buffer
-
Iodide-containing buffer
-
Forskolin and a CFTR potentiator
-
Fluorescence plate reader with injectors
-
"this compound"
Procedure:
-
Cell Plating and Treatment: Plate the cells in multi-well plates and treat with "this compound" for 24 hours.
-
Assay Preparation: Wash the cells with chloride-containing buffer.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence reader and record a baseline YFP fluorescence.
-
Inject the iodide-containing buffer to initiate quenching.
-
Continue to record fluorescence over time.
-
-
Data Analysis: The rate of fluorescence decay is proportional to the CFTR-mediated iodide influx. A faster rate of quenching in treated cells compared to controls indicates enhanced CFTR function.
Data Presentation
Table 2: Example Data Summary for "this compound" Evaluation
| Assay | Cell Line | Endpoint Measured | Vehicle Control | "this compound" (10 µM) |
| Western Blot | CFBE41o- | Band C / (Band B + C) Ratio | 0.05 ± 0.01 | 0.35 ± 0.04 |
| Ussing Chamber | FRT-F508del | ΔIsc (µA/cm²) | 2.1 ± 0.5 | 15.8 ± 1.2 |
| YFP-Halide Assay | HEK293-F508del-YFP | Quench Rate (RFU/s) | 0.8 ± 0.2 | 5.4 ± 0.6 |
Visualizations
Signaling and Processing Pathways
Caption: F508del-CFTR processing and the mechanism of action of a CFTR corrector.
Experimental Workflow
Caption: General experimental workflow for evaluating a novel CFTR corrector.
Logical Relationship of Assays
References
- 1. cff.org [cff.org]
- 2. Correctors (specific therapies for class II CFTR mutations) for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cystic fibrosis transmembrane conductance regulator - Wikipedia [en.wikipedia.org]
- 4. Targeting a genetic defect: cystic fibrosis transmembrane conductance regulator modulators in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing CFTR Corrector 11 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of "CFTR corrector 11," a novel investigational compound aimed at restoring the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The following sections detail the primary methods used to evaluate the biochemical and functional rescue of mutant CFTR, present quantitative data in a structured format, and provide step-by-step experimental protocols.
Introduction to CFTR Correction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an anion channel responsible for ion and fluid transport across epithelial surfaces.[1][2] The most common mutation, F508del, leads to misfolding and premature degradation of the CFTR protein, preventing its trafficking to the cell surface.[3][4] CFTR correctors are small molecules designed to rescue these misfolded proteins, enabling their transport to the plasma membrane where their function can be restored, often in combination with a potentiator that enhances channel gating.[1] "this compound" is a hypothetical compound representative of next-generation correctors that aim to achieve wild-type levels of CFTR function.
I. Biochemical Assessment of CFTR Correction
A primary mechanism of CFTR correctors is the rescue of protein folding and maturation. This can be assessed by examining the glycosylation state of the CFTR protein using Western blotting.
Western Blotting for CFTR Maturation
Principle: Immature, core-glycosylated CFTR (Band B) resides in the endoplasmic reticulum (ER), while the mature, complex-glycosylated form (Band C) is found at the plasma membrane after processing through the Golgi apparatus. Effective correctors will increase the ratio of Band C to Band B.
Quantitative Data Summary:
| Treatment Group | Band B Intensity (Arbitrary Units) | Band C Intensity (Arbitrary Units) | Band C / (Band B + C) Ratio |
| Vehicle (DMSO) | 100 ± 8 | 5 ± 2 | 0.05 |
| This compound (1 µM) | 75 ± 6 | 45 ± 5 | 0.38 |
| This compound (5 µM) | 50 ± 5 | 80 ± 7 | 0.62 |
| Positive Control (Corrector X) | 60 ± 7 | 65 ± 6 | 0.52 |
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate human bronchial epithelial (HBE) cells expressing F508del-CFTR.
-
Incubate cells with varying concentrations of "this compound" or vehicle control (DMSO) for 24-48 hours at 37°C.
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins on a 6-8% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with a primary antibody specific for CFTR.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for Band B and Band C using densitometry software.
-
Calculate the maturation ratio (Band C / (Band B + C)).
-
Logical Workflow for Biochemical Assessment:
References
- 1. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotyping of Rare CFTR Mutations Reveals Distinct Trafficking and Functional Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. portlandpress.com [portlandpress.com]
Application Notes and Protocols for High-Throughput Screening of CFTR Corrector 11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] The CFTR protein is an ion channel responsible for the transport of chloride and bicarbonate across the apical membrane of epithelial cells.[2][3] The most common mutation, F508del, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent premature degradation.[1][4] This results in a significant reduction or absence of functional CFTR channels at the cell surface.
CFTR correctors are a class of small molecules that partially rescue the folding and trafficking defects of mutant CFTR, such as F508del, allowing the protein to transit to the plasma membrane and function as a chloride channel. "CFTR corrector 11" is one such molecule identified as a CFTR corrector. High-throughput screening (HTS) assays are essential for the discovery and characterization of novel CFTR correctors. These assays are designed to test large compound libraries in a rapid and automated fashion to identify molecules that restore the function of mutant CFTR.
This document provides detailed application notes and protocols for the use of this compound in common HTS assays.
Mechanism of Action of CFTR Correctors
The biogenesis of the wild-type CFTR protein is a complex process that begins with its synthesis and folding in the ER, followed by glycosylation in the Golgi apparatus, and finally trafficking to the cell surface. In the case of the F508del-CFTR mutation, the protein is recognized as misfolded by the cell's quality control machinery and is targeted for proteasomal degradation. CFTR correctors are thought to act as pharmacological chaperones, binding to the misfolded F508del-CFTR protein and stabilizing its conformation, thereby allowing it to escape ER-associated degradation and traffic to the cell membrane.
References
- 1. Correctors (specific therapies for class II CFTR mutations) for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CFTR | Ambeed.com [ambeed.com]
- 4. Correcting the F508del-CFTR variant by modulating eukaryotic translation initiation factor 3–mediated translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
Laboratory storage and handling of "CFTR corrector 11"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory storage, handling, and application of "CFTR corrector 11," a molecule identified by its CAS Number 688050-45-5.[1] This document is intended to guide researchers in the proper use of this compound for studies related to Cystic Fibrosis (CF), a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.
Product Information and Storage
This compound is a small molecule designed to address defects in the CFTR protein, particularly the F508del mutation, which is the most common cause of CF.[1] This mutation leads to misfolding of the CFTR protein, preventing its proper trafficking to the cell surface.[2] Correctors are a class of molecules that aim to rescue this misfolded protein, allowing it to reach the plasma membrane and function as a chloride channel.[2][3]
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₈H₂₃N₃O₄ |
| Molecular Weight | 345.39 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 688050-45-5 |
Storage and Stability:
Proper storage of this compound is crucial to maintain its integrity and activity. Recommendations are summarized in the table below.
| Form | Storage Temperature | Stability | Special Instructions |
| Solid Powder | 4°C | Refer to product vial | Protect from light. |
| Stock Solution in DMSO | -20°C | 1 month | Protect from light, aliquot to avoid freeze-thaw cycles. |
| -80°C | 6 months | Protect from light, aliquot to avoid freeze-thaw cycles. |
Handling and Safety Precautions
As with any chemical compound, appropriate safety measures should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the solid compound or its solutions.
-
Weighing: To minimize inhalation, weigh the solid powder in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of unused compound and solutions according to your institution's hazardous waste disposal guidelines.
Preparation of Stock Solutions
This compound is soluble in dimethyl sulfoxide (DMSO). Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened vial to prepare the stock solution.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature for at least one hour before opening.
-
Weigh: In a chemical fume hood, accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.45 mg of this compound.
-
Dissolve: Add the appropriate volume of fresh DMSO to the solid. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Solubilize: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.
Experimental Protocols
The following are general protocols for evaluating the efficacy of CFTR correctors. These should be optimized for your specific cell lines and experimental conditions.
Western Blotting for CFTR Maturation
This assay assesses the ability of this compound to rescue the processing of F508del-CFTR from its immature, core-glycosylated form (Band B) to its mature, complex-glycosylated form (Band C), which is indicative of successful trafficking to the plasma membrane.
Materials:
-
Cells expressing F508del-CFTR (e.g., CFBE41o- cells)
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibody against CFTR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Plate cells expressing F508del-CFTR and allow them to adhere. Treat the cells with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for CFTR, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. The appearance or increase in the intensity of Band C relative to Band B indicates successful correction of CFTR processing.
Ussing Chamber Assay for CFTR Function
This electrophysiological technique measures ion transport across an epithelial monolayer and is a gold-standard for assessing CFTR channel function.
Materials:
-
Polarized epithelial cells expressing F508del-CFTR grown on permeable supports
-
This compound
-
Ussing chamber system
-
Ringer's solution
-
Forskolin (to activate CFTR)
-
CFTR potentiator (e.g., Genistein or VX-770, to maximize channel opening)
-
CFTR inhibitor (e.g., CFTRinh-172, to confirm CFTR-specific current)
Protocol:
-
Cell Culture and Treatment: Grow polarized epithelial cells on permeable supports until a high-resistance monolayer is formed. Treat the cells with this compound for 16-24 hours.
-
Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber.
-
Measurement: Measure the short-circuit current (Isc). After a stable baseline is achieved, sequentially add forskolin and a CFTR potentiator to stimulate CFTR-mediated chloride secretion. Finally, add a CFTR inhibitor to block the CFTR-specific current.
-
Data Analysis: The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited Isc is a direct measure of the functional rescue of CFTR.
Signaling Pathway and Mechanism of Action
CFTR correctors are broadly classified based on their mechanism of action. While the specific binding site and complete mechanism for "this compound" are not fully elucidated in the public domain, the general mechanism for this class of compounds involves direct binding to the misfolded F508del-CFTR protein. This interaction helps to stabilize the protein, allowing it to escape degradation in the endoplasmic reticulum (ER) and traffic to the cell surface, where it can function as a chloride channel.
Caption: Mechanism of this compound.
The following diagram illustrates the general workflow for evaluating the efficacy of this compound in a cell-based assay.
Caption: Experimental workflow for CFTR corrector evaluation.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Insolubility of CFTR Corrector 11 (C11)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered with the novel investigational compound, CFTR Corrector 11 (C11). This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: C11 precipitates out of solution during stock preparation or dilution in aqueous buffers.
This is a common issue for lipophilic compounds like many CFTR correctors.[1] The following steps provide a systematic approach to troubleshoot and resolve this problem.
Troubleshooting Workflow
References
Technical Support Center: Optimizing CFTR Corrector 11 Concentration
Disclaimer: "CFTR corrector 11" is a research compound with limited publicly available data regarding its specific mechanism of action and optimal experimental concentrations.[1][2][3][4] This guide provides a generalized framework for researchers to determine the optimal concentration of novel CFTR correctors, using this compound as an example. The methodologies and concentration ranges are based on established protocols for other well-characterized CFTR correctors.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a CFTR corrector? A1: CFTR correctors are small molecules designed to rescue misfolded cystic fibrosis transmembrane conductance regulator (CFTR) proteins, particularly those with Class II mutations like F508del.[5] These mutations cause the protein to be retained in the endoplasmic reticulum (ER) and targeted for premature degradation. Correctors help stabilize the protein's conformation, allowing it to properly fold, mature through the Golgi apparatus, and traffic to the cell surface to function as a chloride ion channel.
Q2: How should I prepare and store a stock solution for a new corrector like this compound? A2: Most CFTR modulators are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To ensure complete dissolution, you may need to warm the solution gently (e.g., at 37°C for 10 minutes) and vortex or use an ultrasonic bath. It is highly recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. Stock solutions should be stored at -20°C for short-term use or -80°C for long-term storage.
Q3: What is a recommended starting concentration range for optimizing this compound? A3: For novel correctors, a common starting point is to test a broad concentration range in the low micromolar scale. Based on data from similar compounds like Tezacaftor (VX-661), a dose-response experiment with concentrations ranging from 0.1 µM to 10 µM is a reasonable starting point. This range allows for the identification of an effective concentration while monitoring for potential cytotoxicity.
Q4: What is the standard incubation time for a CFTR corrector experiment? A4: To allow for the synthesis, correction, and trafficking of the mutant CFTR protein to the cell membrane, a 24 to 48-hour incubation period with the corrector is generally recommended for most in vitro assays. However, a time-course experiment (e.g., 12, 24, 48 hours) can help determine the optimal duration for your specific experimental model.
Q5: Should this compound be used as a single agent or in combination with other modulators? A5: While a corrector can show activity as a single agent, its efficacy is often significantly enhanced when used in combination with other CFTR modulators. Combining correctors that have different mechanisms of action can have an additive or synergistic effect on protein rescue. Furthermore, co-treatment with a CFTR "potentiator" (a drug that increases the channel opening probability) is often necessary to achieve a robust functional rescue.
Experimental Workflow for Concentration Optimization
A systematic approach is critical to determine the optimal concentration of a novel corrector. The workflow involves assessing both the efficacy (functional rescue) and the toxicity of the compound across a range of concentrations.
Data Presentation
Quantitative data from dose-response and cytotoxicity experiments should be organized for clear interpretation.
Table 1: Example Dose-Response Data
| This compound Conc. (µM) | CFTR Maturation Ratio (Band C/B) | CFTR Function (ΔIsc in µA/cm²) |
|---|---|---|
| 0 (Vehicle) | Baseline | Baseline |
| 0.1 | ||
| 0.5 | ||
| 1.0 | ||
| 2.5 | ||
| 5.0 |
| 10.0 | | |
Table 2: Example Cytotoxicity Data
| This compound Conc. (µM) | Absorbance (OD) | % Cell Viability |
|---|---|---|
| 0 (Vehicle) | 100% | |
| 0.1 | ||
| 0.5 | ||
| 1.0 | ||
| 2.5 | ||
| 5.0 |
| 10.0 | | |
Troubleshooting Guide
Q: I am observing little to no CFTR correction. What should I do? A:
-
Suboptimal Concentration: The most common issue is a suboptimal drug concentration. Perform a dose-response experiment to identify the effective concentration for your specific cell line and CFTR mutation.
-
Insufficient Incubation Time: Most protocols recommend a 24-48 hour incubation period to allow the corrector to facilitate CFTR protein processing and trafficking. Consider running a time-course experiment to optimize this parameter.
-
Inappropriate Cell Model: The efficacy of correctors can be cell-type dependent. Ensure the cell line you are using (e.g., CFBE41o-, HEK293, or primary human bronchial epithelial cells) is appropriate and validated for studying the specific CFTR mutation of interest.
-
Compound Stability: Verify the preparation and storage of your corrector stock solution. Improper storage or multiple freeze-thaw cycles can lead to compound degradation. Prepare fresh stock solution from powder if in doubt.
Q: My cells show signs of toxicity (e.g., poor morphology, detachment). How can I address this? A:
-
Compound Cytotoxicity: Your corrector may be toxic at higher concentrations. Perform a cell viability assay (e.g., MTT, XTT) in parallel with your functional assays to determine the cytotoxic threshold. Select a concentration for your experiments that is well below this threshold.
-
Solvent Toxicity: Ensure the final concentration of the solvent (typically DMSO) in your culture medium is low (generally <0.1%) and, critically, is consistent across all experimental conditions, including your vehicle-only controls.
Q: My results are inconsistent between experiments. What could be the cause? A:
-
Biological Variability: Primary cells, in particular, can exhibit significant donor-to-donor variability in their response to correctors. It is important to use a sufficient number of biological replicates and, if possible, use cells from multiple donors to ensure the results are robust.
-
Experimental Procedure: Strict adherence to protocols is crucial. Inconsistencies in cell seeding density, passage number, media changes, and incubation times can all contribute to variability.
-
Contamination: Microbial contamination can significantly impact cell health and experimental outcomes. Always use sterile techniques and consider using antibiotic/antimycotic agents in your culture medium.
Detailed Experimental Protocols
Protocol 1: Western Blot for CFTR Maturation
This assay assesses the maturation of the CFTR protein by monitoring its glycosylation status. The immature, core-glycosylated form (Band B, ~150 kDa) resides in the ER, while the mature, complex-glycosylated form (Band C, ~170-180 kDa) is found at the plasma membrane. Correctors promote the conversion of Band B to Band C.
-
Cell Culture and Treatment: Seed cells (e.g., CFBE41o- expressing F508del-CFTR) in 6-well plates. At ~80-90% confluency, treat with varying concentrations of this compound (and a vehicle control) for 24-48 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer containing protease inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Mix 30-50 µg of protein lysate with Laemmli sample buffer. Crucially, do not boil CFTR samples , as this can cause aggregation. Instead, heat samples at 37°C for 15-30 minutes.
-
SDS-PAGE: Load samples onto a low-percentage (e.g., 6-8%) Tris-glycine polyacrylamide gel and run at a constant voltage.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CFTR (e.g., clone 596 or 570) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection & Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. Quantify the densitometry of Band B and Band C using software like ImageJ. The ratio of Band C to Band B is used as a measure of corrector efficacy.
Protocol 2: Ussing Chamber Assay for CFTR Function
This gold-standard electrophysiological technique measures ion transport across an epithelial monolayer. The short-circuit current (Isc) is a direct measure of net ion movement and is used to quantify CFTR-dependent chloride secretion.
-
Cell Culture: Culture primary human bronchial epithelial cells or a suitable cell line (e.g., CFBE41o-) on permeable supports (e.g., Transwells®) until a confluent, polarized monolayer with high transepithelial electrical resistance (TEER > 300 Ω·cm²) is formed.
-
Corrector Incubation: Treat the cell monolayers by adding this compound to the culture medium at various concentrations for 24-48 hours. Include a vehicle control.
-
Chamber Setup: Mount the permeable support containing the cell monolayer between the two halves of an Ussing chamber. Fill both apical and basolateral chambers with a physiological Ringer's solution, maintain at 37°C, and continuously bubble with 95% O₂ / 5% CO₂.
-
Short-Circuit Current (Isc) Measurement:
-
Clamp the transepithelial voltage to 0 mV and record the baseline Isc.
-
To isolate CFTR-mediated current, first add an epithelial sodium channel (ENaC) inhibitor (e.g., 100 µM amiloride) to the apical chamber.
-
Stimulate CFTR activity by adding a cAMP agonist (e.g., 10 µM forskolin) to the basolateral or both chambers.
-
(Optional) Add a CFTR potentiator (e.g., 1 µM VX-770 or 10 µM genistein) to the apical chamber to maximize the channel's open probability.
-
Finally, add a specific CFTR inhibitor (e.g., 10 µM CFTRinh-172) to confirm that the observed current is CFTR-dependent.
-
-
Data Analysis: The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited Isc is a measure of corrected CFTR function. Compare the ΔIsc across the different concentrations of this compound.
Protocol 3: Cell Viability Assay (e.g., XTT/MTT)
This colorimetric assay measures cellular metabolic activity, which serves as an indicator of cell viability and proliferation. It is essential for ensuring that the observed effects of the corrector are not due to cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same range of this compound concentrations used in the functional assays, including a vehicle control. Incubate for the same duration (e.g., 24-48 hours).
-
Reagent Incubation: Remove the treatment media. Add the XTT or MTT reagent, prepared according to the manufacturer's instructions, to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.
-
Absorbance Reading: If using MTT, a solubilization solution must be added to dissolve the formazan crystals. Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for XTT, 570 nm for MTT).
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot cell viability against the corrector concentration to identify the cytotoxic threshold.
Visualization of Corrector Mechanism
References
"CFTR corrector 11" stability and degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of "CFTR corrector 11" in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form and stock solutions of this compound?
A1: Proper storage is crucial to maintain the integrity of the compound.
-
Solid Form: For long-term storage, it is recommended to store the solid powder at -20°C for up to three years or at 4°C for up to two years, unless otherwise specified by the supplier.
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable anhydrous solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Based on supplier information, these stock solutions can be stored at:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month, protected from light.[1]
-
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Anhydrous DMSO is a commonly used solvent for creating high-concentration stock solutions of hydrophobic small molecules like this compound.[2] Ensure the DMSO is of high purity and stored under dry conditions to prevent the introduction of water, which can affect compound stability and solubility.
Q3: My this compound solution has changed color. What does this indicate?
A3: A change in the color of a stock or working solution can be an indicator of chemical degradation or oxidation.[3] This may be caused by exposure to light, air (oxygen), or impurities in the solvent.[3] It is advisable to discard the solution and prepare a fresh one. Since this compound contains a thiazole moiety, it may be susceptible to photodegradation.[4]
Q4: Can I store working solutions of this compound diluted in aqueous media (e.g., cell culture medium)?
A4: It is generally not recommended to store small molecules in aqueous solutions for extended periods, as they are more prone to degradation through hydrolysis. Prepare fresh working dilutions in your experimental buffer or cell culture medium immediately before use.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively published, compounds with similar chemical structures (e.g., thiazole-containing compounds) can be susceptible to:
-
Photodegradation: Exposure to UV or visible light can induce degradation, a known issue for some thiazole-containing compounds.
-
Oxidation: The thiazole ring can be susceptible to oxidation.
-
Metabolism: If used in cell-based assays with metabolic activity, cytochrome P450 enzymes can catalyze the formation of reactive metabolites like epoxides.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | The compound's solubility limit was exceeded at lower temperatures. The solvent was not suitable for cryogenic storage. | Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. If precipitation persists, consider preparing a new stock at a slightly lower concentration. |
| Precipitation when diluting into aqueous buffer/media | The compound has exceeded its aqueous solubility limit. The pH of the aqueous medium is not optimal for the compound's solubility. | Decrease the final working concentration. Ensure the stock solution is added to the aqueous medium with vigorous mixing. Pre-warm the cell culture medium to 37°C before adding the compound. Consider using a co-solvent system if compatible with your experiment. |
| Inconsistent or loss of activity in experiments | The compound has degraded in the stock or working solution. | Prepare fresh stock and working solutions. Protect solutions from light by using amber vials or wrapping tubes in foil. Purge the headspace of stock solution vials with an inert gas (e.g., argon or nitrogen) to prevent oxidation. Perform a stability test to determine the compound's half-life in your specific experimental conditions (see protocol below). |
| High background or off-target effects in cell-based assays | The final concentration of the solvent (e.g., DMSO) is too high. | Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically well below 0.5%, as higher concentrations can be cytotoxic. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments. |
Quantitative Data Summary
Table 1: Recommended Storage Stability of this compound Stock Solutions
| Solvent | Temperature | Duration | Light Protection |
| Anhydrous DMSO | -80°C | ≤ 6 months | Recommended |
| Anhydrous DMSO | -20°C | ≤ 1 month | Required |
Table 2: Comparative Half-Life of Corrected F508del-CFTR Protein with Other Correctors
Note: This table shows the stability of the rescued protein at the cell surface, not the stability of the corrector compound in solution. It is provided for context on how correctors can affect the stability of the protein they target.
| Corrector Treatment | Cell Type | Half-life of Mature F508del-CFTR Protein | Reference |
| Vehicle (DMSO) | CFBE41o- | ~1.25 hours | |
| VX-809 (Lumacaftor) | CFBE41o- | ~2.5 hours | |
| VX-661 (Tezacaftor) | CFBE41o- | ~2.5 hours | |
| VX-445 (Elexacaftor) | CFBE41o- | ~5 hours | |
| VX-445 / VX-809 Combination | CFBE41o- | ~6 hours | |
| VX-445 / VX-661 Combination | CFBE41o- | ~6 hours | |
| Corr-4a | Polarized airway epithelial cells | ~4.5 hours |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare a concentrated stock solution of this compound in an organic solvent and dilute it to a working concentration in an aqueous medium.
Materials:
-
This compound (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Experimental aqueous buffer or cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO): a. Accurately weigh the required amount of this compound powder. b. Add the calculated volume of anhydrous DMSO to achieve the desired concentration. c. Vortex the solution vigorously for 1-2 minutes to dissolve the compound. d. If necessary, gently warm the tube in a 37°C water bath or sonicate briefly to aid dissolution. e. Visually inspect the solution to ensure it is clear and free of precipitate. f. Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
-
Working Solution Preparation: a. Thaw a single aliquot of the stock solution at room temperature. b. Vortex the stock solution gently before use. c. Perform serial dilutions of the stock solution into your final experimental aqueous buffer or cell culture medium to achieve the desired working concentration. d. Add the stock solution to the aqueous medium while vortexing to ensure rapid mixing and minimize precipitation. e. Use the working solution immediately after preparation.
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To determine the stability of this compound in a specific aqueous solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Aqueous solution of interest (e.g., cell culture medium with or without serum)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 reversed-phase HPLC column
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water with formic acid or other modifiers)
-
Incubator or water bath set to the experimental temperature (e.g., 37°C)
Procedure:
-
Method Development (if necessary): a. Develop an HPLC method that provides good separation and a sharp peak for this compound, distinct from any potential degradants or components of the medium. A gradient reversed-phase method is often suitable for small molecules.
-
Sample Preparation and Incubation: a. Prepare a solution of this compound in the aqueous medium of interest at the desired final concentration. b. Immediately take a sample for the T=0 time point. To do this, mix an aliquot of the solution with an equal volume of a cold organic solvent (e.g., acetonitrile) to stop degradation and precipitate proteins. Centrifuge to pellet any precipitate and transfer the supernatant to an HPLC vial. c. Incubate the remaining solution at the desired experimental temperature (e.g., 37°C). d. At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), collect additional aliquots and process them in the same way as the T=0 sample.
-
HPLC Analysis: a. Analyze the samples from each time point by HPLC. b. Record the peak area of the this compound peak for each sample.
-
Data Analysis: a. Normalize the peak area at each time point to the peak area at T=0. b. Plot the percentage of this compound remaining versus time. c. From this plot, you can determine the half-life (t½) of the compound under your specific experimental conditions.
Visualizations
Caption: General mechanism of action for CFTR correctors.
Caption: Experimental workflow for assessing compound stability.
References
Technical Support Center: Overcoming Off-Target Effects and Experimental Challenges with CFTR Correctors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CFTR correctors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. While "CFTR corrector 11" was withdrawn from clinical development due to poor metabolic stability, the principles and challenges of working with CFTR correctors are broadly applicable.[1][2] This guide will use well-characterized correctors like Lumacaftor (VX-809) as examples to illustrate common problems and solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general mechanisms of action for CFTR correctors?
A1: CFTR correctors are small molecules designed to rescue misfolded CFTR protein, particularly the F508del mutation, which is the most common cause of cystic fibrosis.[3] These correctors help the mutant CFTR protein fold correctly, escape degradation by the cell's quality control machinery in the endoplasmic reticulum (ER), and traffic to the cell surface where it can function as a chloride channel.[3][4] They are broadly categorized into:
-
Pharmacological Chaperones: These molecules are thought to directly bind to the mutant CFTR protein, stabilizing its conformation.
-
Proteostasis Regulators: These compounds modulate the cellular environment to favor protein folding and stability, for instance, by interacting with chaperones or other components of the protein homeostasis network.
Different classes of correctors (Type I, II, and III) have been identified that target distinct structural defects in the F508del-CFTR protein. Combination therapies using multiple correctors often show synergistic effects.
Q2: Why is the efficacy of a single CFTR corrector often limited?
A2: The F508del mutation causes a complex folding defect in the CFTR protein. Single correctors, like lumacaftor, may only partially rescue this defect by stabilizing specific domains, which is often insufficient to fully restore normal protein folding and function, leading to limited clinical efficacy. The corrected F508del-CFTR protein at the cell surface can also exhibit reduced stability and defective channel gating. This is why combination therapies, such as dual and triple correctors that target different aspects of the protein's structure, are often more effective.
Q3: What are known off-target effects or unintended consequences of CFTR corrector treatment in experimental models?
A3: While specific off-target effects for "this compound" are not well-documented due to its early withdrawal, general concerns with small molecule correctors include:
-
Inhibition of Rescued Channel Activity: Some correctors, despite aiding in trafficking, can paradoxically inhibit the channel function of the rescued CFTR protein. For instance, lumacaftor has been shown to inhibit the channel opening of rescued F508del-CFTR.
-
Effects on Other Cellular Proteins: Since correctors can interact with the general proteostasis machinery, they may have unintended effects on the folding and trafficking of other proteins. For example, VRT-325, an early corrector, was found to rescue other misprocessed membrane proteins like P-glycoprotein.
-
Cellular Stress Responses: In the absence of their primary target (CFTR), some modulators have been shown to increase reactive oxygen species (ROS) and alter autophagic flux in cell models like HEK293.
-
Drug-Drug Interactions: In a clinical context, correctors like lumacaftor can induce cytochrome P450 enzymes, affecting the metabolism of other drugs, including potentiators like ivacaftor.
Q4: How can I assess if my corrector is causing off-target cytotoxicity?
A4: It is crucial to perform cell viability assays in parallel with your functional assays. Standard methods include:
-
Trypan Blue Exclusion Assay: A simple method to count viable cells.
-
MTT or MTS Assays: Colorimetric assays that measure metabolic activity as an indicator of cell viability.
-
Live/Dead Cell Staining Kits: Fluorescent assays that differentiate between live and dead cells (e.g., Calcein-AM/Ethidium Homodimer-1). High levels of cell death can compromise the integrity of epithelial monolayers and confound functional measurements.
Troubleshooting Guides
Issue 1: Low or Inconsistent Rescue of F508del-CFTR Protein Expression
Possible Causes & Solutions
| Cause | Recommended Action |
| Suboptimal Corrector Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and corrector. Start with a broad range (e.g., 0.1 µM to 10 µM) and narrow down. |
| Inadequate Incubation Time | Conduct a time-course experiment (e.g., 12, 24, 48 hours) to find the optimal treatment duration. Typically, 24-48 hours is required for corrector activity. |
| Cell Line Variability | Ensure you are using a well-characterized cell line (e.g., CFBE41o-) stably expressing F508del-CFTR. Be aware that responses can vary even between different clones of the same cell line. |
| Poor Compound Stability | "this compound" was withdrawn for poor metabolic stability. Ensure your compound is stable in culture media for the duration of the experiment. Prepare fresh stock solutions and protect from light if necessary. |
| Incorrect Cell Culture Conditions | For primary airway epithelial cells, ensure they are fully differentiated at an air-liquid interface (ALI), which can take 3-4 weeks. Use appropriate, validated culture media and supplements. |
Issue 2: Rescued CFTR Protein Shows No Functional Activity in Ussing Chamber or Iodide Efflux Assays
Possible Causes & Solutions
| Cause | Recommended Action |
| Corrector Inhibits Channel Gating | Some correctors, like lumacaftor, can inhibit the channel activity of the rescued protein. Always include a potentiator (e.g., genistein or ivacaftor) during the functional assay to maximize channel opening. |
| Low Transepithelial Electrical Resistance (TEER) | In Ussing chamber experiments, low TEER indicates a leaky epithelial monolayer. Allow cells to grow longer to ensure confluency and proper tight junction formation. Handle permeable supports carefully during mounting. |
| Inactive Reagents | Ensure that your cAMP agonists (e.g., forskolin) and potentiators are fresh and active. Use a positive control cell line (e.g., expressing wild-type CFTR) to validate reagent activity. |
| High Baseline ENaC Activity | High activity of the epithelial sodium channel (ENaC) can mask the CFTR-mediated chloride current. Always add an ENaC inhibitor like amiloride before adding CFTR activators. |
| Insufficient Protein at the Membrane | Even with corrector treatment, the amount of rescued F508del-CFTR at the plasma membrane might be low. Consider combining your corrector with another one that has a different mechanism of action. |
Data Summary Tables
Table 1: Efficacy of CFTR Correctors in Clinical Trials (F508del Homozygous Patients)
| Corrector/Combination | Change in ppFEV₁ | Change in Sweat Chloride (mmol/L) | Reference |
| Lumacaftor (VX-809) Monotherapy | No significant change | -8.5 | |
| Lumacaftor/Ivacaftor | +2.6 to +4.0 percentage points | -9.8 to -10.9 | |
| Tezacaftor/Ivacaftor | +4.0 percentage points | -9.5 | |
| Elexacaftor/Tezacaftor/Ivacaftor | +13.8 percentage points | -41.8 |
Table 2: Comparison of Corrector Efficacy in a Bronchial Epithelial Cell Line (CFBE41o-)
| Corrector | Relative Fold Increase in CFTR Function vs. DMSO | Reference |
| VRT-325 (C3) | ~1.5 | |
| Compound 4a (C4) | ~1.5 | |
| Lumacaftor (VX-809) | ~2.2 | |
| Low Temperature (27°C) Rescue | ~12 |
Experimental Protocols
Protocol 1: Western Blotting for CFTR Protein Expression and Maturation
-
Cell Culture and Treatment: Plate cells expressing F508del-CFTR and treat with the desired corrector concentration for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (30-50 µg) onto an 8% Tris-Glycine gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against CFTR (e.g., clone 596 or 570) overnight at 4°C. Follow with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. The immature, core-glycosylated form (Band B) appears at ~150 kDa, and the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi appears at ~170-180 kDa. An increase in the Band C/Band B ratio indicates successful correction.
Protocol 2: Ussing Chamber Assay for CFTR Function
-
Cell Culture: Culture primary human bronchial epithelial (HBE) cells or a suitable cell line on permeable supports until a polarized monolayer with high TEER (>300 Ω·cm²) is formed.
-
Corrector Treatment: Treat cells with the corrector for 24-48 hours prior to the assay.
-
Mounting: Mount the permeable supports in a modified Ussing chamber.
-
Measurement of Short-Circuit Current (Isc): Clamp the transepithelial voltage to 0 mV and record the baseline Isc.
-
Sequential Drug Addition:
-
Add amiloride (10-100 µM) to the apical chamber to inhibit ENaC.
-
Add a cAMP agonist like forskolin (10-20 µM) to both chambers to activate CFTR.
-
Add a potentiator like genistein (50 µM) or ivacaftor (1-10 µM) to the apical side to maximize channel opening.
-
Add a CFTR inhibitor like CFTRinh-172 (10 µM) to confirm the observed current is CFTR-specific.
-
-
Data Analysis: Calculate the change in Isc (ΔIsc) in response to the activators and inhibitors. A larger ΔIsc in corrector-treated cells compared to untreated controls indicates improved CFTR function.
Visualizations
Caption: The F508del-CFTR processing pathway and the point of intervention for CFTR correctors.
Caption: A logical workflow for troubleshooting experiments with low CFTR corrector efficacy.
References
"CFTR corrector 11" experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CFTR Corrector 11 (VX-659/Bamocaftor). The information is designed to address common issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound (VX-659/Bamocaftor) and how does it work?
A1: this compound, also known as VX-659 or Bamocaftor, is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector. It is designed to address the trafficking defect of the most common CF-causing mutation, F508del. VX-659 works in combination with other modulators, specifically the corrector tezacaftor (VX-661) and the potentiator ivacaftor (VX-770).[1][2][3][4][5] Tezacaftor and VX-659 have complementary mechanisms of action, binding to different sites on the F508del-CFTR protein to improve its processing and trafficking to the cell surface. Once at the cell surface, the potentiator ivacaftor increases the channel's opening probability, thereby enhancing chloride transport. This triple combination has been shown to be highly effective in restoring the function of the F508del-CFTR protein.
Q2: What are the common in vitro assays used to evaluate the efficacy of VX-659?
A2: The efficacy of VX-659 is typically evaluated using a variety of in vitro assays that measure the restoration of CFTR protein function and expression. These include:
-
Ussing Chamber Assay: This electrophysiological technique measures ion transport across epithelial cell monolayers, providing a quantitative measure of CFTR-dependent chloride secretion.
-
Forskolin-Induced Swelling (FIS) Assay in Patient-Derived Organoids: This assay measures the swelling of intestinal organoids in response to CFTR activation by forskolin. The degree of swelling is proportional to CFTR function.
-
Western Blotting: This biochemical assay assesses the maturation of the CFTR protein by detecting the different glycosylated forms. An increase in the mature, fully glycosylated form (Band C) indicates improved protein processing and trafficking.
-
YFP-Halide Quenching Assay: This is a cell-based fluorescence assay that measures halide transport through the CFTR channel.
Q3: What level of efficacy has been observed with the VX-659 triple combination therapy in clinical trials?
A3: The triple combination of VX-659, tezacaftor, and ivacaftor has demonstrated significant efficacy in clinical trials for CF patients with at least one F508del mutation. In Phase 3 studies, this regimen led to substantial improvements in lung function, as measured by the percent predicted forced expiratory volume in one second (ppFEV1), and a reduction in sweat chloride concentrations.
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials of the VX-659 triple combination therapy.
Table 1: Improvement in Lung Function (ppFEV1) in Patients with One F508del Mutation and One Minimal Function Mutation
| Treatment Group | Mean Absolute Improvement in ppFEV1 from Baseline (percentage points) | p-value vs. Placebo |
| VX-659/Tezacaftor/Ivacaftor | 13.3 - 14.0 | <0.0001 |
Table 2: Improvement in Lung Function (ppFEV1) in Patients with Two F508del Mutations (already receiving Tezacaftor/Ivacaftor)
| Treatment Group | Mean Absolute Improvement in ppFEV1 from Baseline (percentage points) | p-value vs. Placebo |
| VX-659 added to Tezacaftor/Ivacaftor | 9.7 - 10.0 | <0.0001 |
Troubleshooting Guides
Experimental variability is a known challenge in in vitro studies of CFTR modulators. This variability can arise from multiple sources, including the cell models used, culture conditions, and assay-specific parameters.
Issue 1: High Variability in Ussing Chamber Assay Results
| Potential Cause | Troubleshooting Steps |
| Cell Monolayer Integrity: Inconsistent transepithelial electrical resistance (TEER) values across monolayers. | - Ensure consistent cell seeding density and culture conditions. - Monitor TEER values regularly and only use monolayers that meet a predefined threshold. - Handle permeable supports carefully to avoid damaging the monolayer. |
| Reagent Variability: Inconsistent concentrations or quality of forskolin, potentiators, or inhibitors. | - Prepare fresh stock solutions of all reagents regularly. - Validate the activity of each new batch of reagents. - Use a consistent source and lot for all critical reagents. |
| Patient-to-Patient Variability: Primary human bronchial epithelial (HBE) cells from different donors can show varied responses to correctors. | - When possible, use cells from multiple donors to assess the generalizability of the findings. - For mechanistic studies, consider using a well-characterized, immortalized cell line expressing F508del-CFTR to reduce donor-specific variability. |
| Electrode Issues: Drifting or noisy recordings. | - Ensure proper chloriding of Ag/AgCl electrodes before each experiment. - Check for air bubbles in the Ussing chamber and ensure proper contact between the electrodes and the buffer. |
Issue 2: Inconsistent Swelling in Organoid Assays
| Potential Cause | Troubleshooting Steps |
| Organoid Quality and Size: Variability in the size and viability of organoids within and between wells. | - Use a standardized protocol for organoid culture and passaging to ensure consistency. - Consider using size-selection methods to obtain a more uniform population of organoids for experiments. - Perform a viability stain to ensure that the observed lack of swelling is not due to cell death. |
| Imaging and Analysis: Inconsistent focus or image analysis parameters. | - Use an automated imaging system with consistent settings for all plates. - Develop a standardized image analysis pipeline to quantify organoid size and swelling. |
| Reagent Diffusion: Inefficient diffusion of compounds into the Matrigel. | - Ensure that compounds are adequately mixed with the culture medium. - Consider pre-treating organoids with correctors before embedding in Matrigel for the swelling assay. |
Issue 3: Difficulty Detecting an Increase in Mature CFTR (Band C) by Western Blot
| Potential Cause | Troubleshooting Steps |
| Low Protein Expression: The level of F508del-CFTR expression may be too low to detect a significant increase in the mature form. | - Use a cell line known to express high levels of F508del-CFTR. - Optimize the protein extraction protocol to ensure efficient lysis and solubilization of membrane proteins. - Load a sufficient amount of total protein onto the gel. |
| Antibody Quality: The primary antibody may have low affinity or specificity for CFTR. | - Use a well-validated anti-CFTR antibody. - Optimize the antibody concentration and incubation conditions. |
| Inefficient Correction: The concentration or incubation time of VX-659 may be suboptimal. | - Perform a dose-response and time-course experiment to determine the optimal conditions for correction in your specific cell model. |
Experimental Protocols
Ussing Chamber Assay for CFTR Function
-
Cell Culture: Culture primary human bronchial epithelial (HBE) cells from F508del homozygous donors on permeable supports at an air-liquid interface for 4-6 weeks to allow for differentiation.
-
Compound Treatment: Treat the differentiated HBE cells with VX-659 (e.g., 3 µM) in combination with tezacaftor (e.g., 3 µM) for 24-48 hours.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system with appropriate physiological saline solutions on the apical and basolateral sides.
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and measure the baseline Isc.
-
Add amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).
-
Add a CFTR agonist, such as forskolin (e.g., 10 µM), to stimulate CFTR-mediated chloride secretion.
-
Add a CFTR potentiator, such as ivacaftor (e.g., 1 µM) or genistein (e.g., 50 µM), to the apical chamber to maximize CFTR channel opening.
-
Finally, add a CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to confirm that the observed current is CFTR-dependent.
-
-
Data Analysis: Calculate the change in Isc in response to the CFTR agonist and inhibitor. An increase in the forskolin-stimulated, CFTRinh-172-sensitive Isc in VX-659-treated cells compared to vehicle-treated cells indicates an improvement in CFTR function.
Western Blot for CFTR Maturation
-
Cell Culture and Treatment: Culture cells expressing F508del-CFTR (e.g., CFBE41o- cells) and treat with VX-659 (e.g., 3 µM) and tezacaftor (e.g., 3 µM) for 24 hours.
-
Protein Extraction: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for CFTR.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the intensity of the immature (Band B) and mature (Band C) forms of CFTR. An increase in the ratio of Band C to Band B in VX-659-treated cells indicates improved CFTR maturation.
Visualizations
Caption: Mechanism of action of the VX-659/tezacaftor/ivacaftor triple combination therapy.
Caption: General experimental workflow for evaluating VX-659 efficacy in vitro.
References
- 1. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review [mdpi.com]
- 2. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Airway Epithelial Inflammation In Vitro Augments the Rescue of Mutant CFTR by Current CFTR Modulator Therapies [frontiersin.org]
- 5. Bamocaftor - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Addressing inconsistent results with "CFTR corrector 11"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using "CFTR corrector 11." Given that inconsistent results can arise from various factors in complex biological experiments, this guide aims to provide a structured approach to identifying and resolving common issues.
Troubleshooting Guides
Inconsistent results with this compound can be systematically addressed by examining experimental parameters. Below are common issues, their potential causes, and recommended solutions.
Table 1: Inconsistent CFTR Protein Expression and Maturation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or variable levels of mature (Band C) CFTR protein on Western blot. | - Suboptimal corrector concentration or incubation time.- Poor cell health or inconsistent cell density.- Inefficient cell lysis or protein degradation. | - Perform a dose-response (0.1-10 µM) and time-course (12-48 hours) experiment to determine optimal conditions.- Ensure consistent seeding density and monitor cell viability. Use cells at 80-90% confluency.- Use a validated lysis buffer with freshly added protease inhibitors. Keep samples on ice.[1] |
| High background or non-specific bands on Western blot. | - Antibody concentration is too high.- Insufficient blocking or washing.- Contaminated buffers. | - Titrate primary and secondary antibody concentrations.- Increase blocking time (e.g., 1-2 hours) and the number/duration of wash steps.- Prepare fresh buffers for each experiment.[1] |
| Only immature (Band B) CFTR is visible. | - The corrector is ineffective in the cell model used.- Incorrect gel percentage for resolving high molecular weight proteins. | - Test the corrector in a cell line known to respond to other correctors.- Use a lower percentage acrylamide gel (e.g., 6-8%) to better separate Band B and Band C.[1] |
Table 2: Variability in Functional Assay Results
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in Forskolin-Induced Swelling (FIS) assays in organoids. | - Inconsistent organoid size, number, or matrix embedding.- Edge effects in multi-well plates.- Inaccurate image analysis. | - Standardize organoid preparation by size-filtering and ensure consistent seeding density.- Avoid using the outer wells of the plate; fill them with PBS to maintain humidity.- Use automated image analysis software for unbiased quantification of swelling.[2] |
| Low or inconsistent short-circuit current (Isc) in Ussing chamber assays. | - Poor cell monolayer integrity (low Transepithelial Electrical Resistance - TEER).- Inactive reagents (e.g., forskolin, potentiator).- High baseline current from other channels (e.g., ENaC). | - Allow cells to fully polarize (21+ days for primary HBE cells) and confirm monolayer integrity with TEER measurements.- Use fresh, validated stocks of all activating agents.- Add an ENaC inhibitor (e.g., amiloride) before adding CFTR activators.[1] |
| Inconsistent results in YFP-Halide Quenching assays. | - Leaky cell membranes leading to rapid baseline quenching.- Low expression of the YFP-halide sensor or CFTR.- Photobleaching of YFP. | - Ensure cells are healthy and not overly confluent.- Validate the expression of both the sensor and CFTR in the cell line.- Minimize exposure to excitation light before the assay begins. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a CFTR corrector?
A1: CFTR correctors are small molecules designed to address protein misfolding and trafficking defects caused by mutations in the CFTR gene, most commonly the F508del mutation. These mutations lead to the retention of the CFTR protein in the endoplasmic reticulum (ER) and its subsequent degradation. Correctors bind to the misfolded CFTR protein, helping it to fold into a more stable conformation, which allows it to escape ER-associated degradation and traffic to the cell membrane where it can function as a chloride channel.
Q2: Why am I seeing cytotoxicity with this compound?
A2: While the specific toxicity profile of "this compound" is not widely documented, high concentrations of small molecule compounds can often lead to off-target effects and cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal concentration that provides a therapeutic effect without compromising cell viability. We recommend assessing cell viability using methods like Trypan Blue exclusion or an MTT assay alongside your functional experiments.
Q3: Can I use this compound in combination with other CFTR modulators?
A3: Yes, CFTR correctors are often used in combination with "potentiators." While correctors help traffic the CFTR protein to the cell surface, potentiators work to increase the channel's open probability, thereby increasing chloride ion transport. Using corrector 11 with a potentiator like ivacaftor (VX-770) may result in a synergistic effect and a more robust functional rescue. Combination therapies with multiple correctors that have different mechanisms of action are also a common strategy.
Q4: What cell models are most appropriate for testing this compound?
A4: The choice of cell model depends on the experimental question.
-
Immortalized cell lines (e.g., HEK293, BHK, FRT) stably expressing F508del-CFTR are suitable for high-throughput screening and initial mechanism-of-action studies due to their reproducibility.
-
Primary human bronchial epithelial (HBE) cells from CF patients cultured at an air-liquid interface are considered the gold standard for preclinical testing as they are highly physiologically relevant.
-
Intestinal organoids derived from patient biopsies are excellent for functional assays like the FIS assay and can predict patient-specific responses.
Experimental Protocols
Protocol 1: Western Blotting for CFTR Maturation
-
Cell Culture and Treatment: Plate cells (e.g., CFBE41o-) and allow them to reach 80-90% confluency. Treat with this compound at the desired concentration for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 30-50 µg of protein per lane onto a 6-8% Tris-glycine gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against CFTR overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Visualize the protein bands using an ECL detection system. The immature, core-glycosylated CFTR (Band B) appears at ~150 kDa, and the mature, complex-glycosylated form (Band C) appears at ~170 kDa.
Protocol 2: Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
-
Organoid Culture: Culture patient-derived intestinal organoids in a basement membrane matrix.
-
Treatment: Treat organoids with this compound for 24 hours.
-
Assay Initiation: Replace the culture medium with a solution containing 5 µM Forskolin and a CFTR potentiator (e.g., 3 µM VX-770).
-
Imaging: Capture brightfield images of the organoids at time 0 and at regular intervals (e.g., every 30 minutes for 2-4 hours) using an automated imaging system.
-
Data Analysis: Quantify the change in organoid area over time using image analysis software. The degree of swelling is proportional to CFTR function.
Visualizations
Caption: Mechanism of action for CFTR correctors on F508del-CFTR protein.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: A general experimental workflow for evaluating CFTR corrector efficacy.
References
Technical Support Center: Protocol Refinement for CFTR Corrector 11 in Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for "CFTR corrector 11" when working with primary cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
CFTR correctors are designed to rectify defects in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. For mutations like F508del, which is the most common, the CFTR protein misfolds and is prematurely degraded by the cell, preventing it from reaching the cell membrane.[1][2] CFTR correctors aim to fix this folding defect, allowing the protein to be transported to the cell membrane where it can function.[1][2] Some correctors bind directly to the defective protein, acting as chaperones, while others regulate cellular processes to enhance the concentration of functional CFTR.[1] For instance, some correctors facilitate the CFTR protein's exit from the endoplasmic reticulum to the cell membrane.
Q2: Which primary cell models are recommended for evaluating this compound?
Primary human bronchial epithelial (HBE) cells are considered a gold standard for in-vitro studies. These cells are isolated from the lungs of individuals with cystic fibrosis and can be cultured at an air-liquid interface (ALI) to form a differentiated epithelium that closely mimics the airways. Other valuable models include nasal epithelial cells, which can be obtained through less invasive methods, and intestinal organoids derived from rectal or colonic biopsies.
Q3: How long should I incubate primary cells with this compound?
The optimal incubation time can vary. It is recommended to perform a time-course experiment to determine the ideal duration for your specific primary cell line and experimental conditions. Typically, incubation times for CFTR correctors range from 18 to 48 hours.
Troubleshooting Guide
Issue 1: Low or No Detectable CFTR Function After Treatment
| Possible Cause | Recommended Solution |
| Suboptimal Cell Culture Conditions | Ensure primary airway epithelial cells are fully differentiated at the air-liquid interface (ALI), which can take 3-4 weeks. Verify differentiation by observing cilia movement and mucus production. Use appropriate, validated culture media and supplements. |
| Incorrect Corrector Concentration or Incubation Time | Perform a dose-response and time-course experiment to identify the optimal concentration and incubation period for your specific primary cells. |
| Patient-to-Patient Variability | Be aware that genetic modifiers, epigenetic factors, and environmental exposures can influence the response to CFTR modulators, leading to variability between primary cell donors. |
Issue 2: Poor Data Quality in Ussing Chamber Assays
| Possible Cause | Recommended Solution |
| Low Transepithelial Electrical Resistance (TEER) | Low TEER values suggest a leaky epithelial monolayer, which can confound measurements. Allow cells more time to grow and polarize. Ensure proper handling and mounting of the permeable support to prevent leaks. |
| No Response to Forskolin | This may indicate that the cells are not expressing functional CFTR or that the forskolin is inactive. Use a positive control cell line known to respond and a fresh, validated stock of forskolin. |
| High Baseline Current | High baseline current can be due to significant ENaC (epithelial sodium channel) activity. Ensure amiloride is added to block ENaC channels before adding CFTR activators. |
Issue 3: Inconsistent Results in YFP-Halide Quenching Assays
| Possible Cause | Recommended Solution |
| No Change in Fluorescence Upon Iodide Addition | This could mean that CFTR channels are not active or the YFP variant is not halide-sensitive. Confirm that your cell line expresses a halide-sensitive YFP (e.g., YFP-H148Q/I152L) and that CFTR is properly activated with forskolin and a potentiator. |
| Rapid Fluorescence Quenching in Control Cells | Leaky cell membranes or high basal CFTR activity can cause this. Ensure cells are healthy and not overly confluent. A specific CFTR inhibitor can be used to confirm that the quenching is CFTR-dependent. |
Experimental Protocols
Western Blotting for CFTR Protein Maturation
This method assesses the efficacy of this compound in promoting the maturation of the F508del-CFTR protein.
Materials:
-
Cell lysis buffer (e.g., RIPA) with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels (6% acrylamide recommended)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CFTR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture primary cells expressing F508del-CFTR and treat with this compound for the desired time (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and then lyse them in ice-cold lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant and determine the protein concentration.
-
Proceed with SDS-PAGE, protein transfer to a membrane, blocking, antibody incubation, and imaging.
Ussing Chamber Assay for CFTR Function
This assay measures ion transport across the primary epithelial cell monolayer.
Procedure:
-
Culture primary human bronchial epithelial cells from a ΔF508-CFTR homozygous individual on permeable supports until well-differentiated.
-
Mount the permeable supports in an Ussing chamber.
-
Block Na+ current with amiloride.
-
Measure the short-circuit current to assess chloride secretion in response to treatment with this compound, followed by stimulation with forskolin and a potentiator like genistein.
Visualizing Experimental Workflows and Pathways
Caption: General experimental workflow for evaluating this compound in primary cells.
Caption: Mechanism of action for this compound on the F508del-CFTR protein.
References
Minimizing background binding of "CFTR corrector 11"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background and non-specific binding of "CFTR corrector 11" and other small molecule correctors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how does it work?
While "this compound" is not a publicly documented name for a specific CFTR corrector, it likely refers to a small molecule designed to address defects in the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2] CFTR correctors are a class of drugs that aim to fix the misfolding and processing of mutated CFTR protein, particularly the common F508del mutation.[1][2] By binding to the mutated protein, correctors help it fold into a more correct three-dimensional shape, allowing it to be trafficked to the cell surface where it can function as a chloride channel.[2] Correctors can be classified based on their binding sites and mechanisms of action, such as stabilizing the Nucleotide-Binding Domain 1 (NBD1) or the interface between domains.
Q2: What are the common causes of high background binding in assays with small molecule correctors?
High background or non-specific binding (NSB) in experiments with small molecule correctors can arise from several factors. These interactions are not related to the specific target engagement and can obscure the true signal, leading to inaccurate data. Common causes include:
-
Hydrophobic interactions: The small molecule may non-specifically adhere to plasticware, membranes, or other surfaces in the assay system.
-
Electrostatic interactions: Charged molecules can interact with oppositely charged surfaces or proteins.
-
Binding to unintended biomolecules: The corrector might bind to other proteins or cellular components besides the intended CFTR target.
-
Suboptimal assay conditions: Incorrect buffer pH, salt concentration, or lack of appropriate blocking agents can promote non-specific interactions.
Troubleshooting Guides
Issue 1: High background signal in cell-based assays (e.g., Western Blot, Immunofluorescence)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Blocking | Increase the concentration or incubation time of the blocking agent (e.g., Bovine Serum Albumin - BSA, non-fat dry milk). | Reduction in background signal by preventing the corrector from binding non-specifically to the membrane or plate surface. |
| Inadequate Washing | Increase the number and duration of wash steps after incubation with the corrector. Add a non-ionic surfactant like Tween 20 to the wash buffer. | More effective removal of unbound corrector, leading to a cleaner background. |
| Corrector Concentration Too High | Perform a dose-response experiment to determine the optimal concentration that provides a specific signal without high background. | Identification of the lowest effective concentration, minimizing off-target and non-specific binding. |
| Hydrophobic Interactions | Include a low concentration of a non-ionic surfactant (e.g., 0.05% Tween 20) in the incubation buffer. | Disruption of non-specific hydrophobic interactions, lowering background noise. |
Issue 2: Non-specific binding in biochemical assays (e.g., Surface Plasmon Resonance - SPR, ELISA)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Buffer pH | Adjust the pH of the running buffer to alter the charge of the corrector and interacting surfaces, thereby reducing electrostatic interactions. | A significant decrease in non-specific binding if it is charge-mediated. |
| Ionic Strength Too Low | Increase the salt concentration (e.g., NaCl) in the buffer to disrupt electrostatic non-specific binding. | Shielding of charged interactions, resulting in a lower background signal. |
| Binding to Assay Surfaces | Add a blocking protein like BSA (e.g., 1%) to the buffer to saturate non-specific binding sites on the sensor chip or plate. | Prevention of the corrector from adhering to the assay surface, improving signal-to-noise ratio. |
| Analyte Sticking to Tubing | Include a carrier protein (e.g., BSA) or a non-ionic surfactant in the analyte solution to prevent loss of the compound to the system's tubing. | More accurate measurement of the intended binding interaction. |
Experimental Protocols
Protocol 1: Optimizing Blocking and Washing in a Cell-Based Assay
-
Cell Seeding and Treatment: Seed epithelial cells expressing the mutant CFTR protein in a 96-well plate and allow them to adhere overnight. Treat the cells with a concentration range of "this compound".
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.
-
Western Blotting:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Blocking Optimization:
-
Test different blocking buffers: 5% non-fat dry milk in TBST, 3-5% BSA in TBST.
-
Test different blocking times: 1 hour at room temperature, or overnight at 4°C.
-
-
Primary Antibody Incubation: Incubate with a primary antibody against CFTR.
-
Washing Optimization:
-
Wash the membrane 3 x 5 minutes with TBST.
-
For high background, increase to 4-5 washes of 10 minutes each.
-
Consider increasing the Tween 20 concentration in the wash buffer to 0.1%.
-
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.
-
Protocol 2: Reducing Non-Specific Binding in an SPR Experiment
-
Surface Preparation: Immobilize the target CFTR protein (or a relevant domain like NBD1) onto a sensor chip.
-
Initial NSB Test: Flow the "this compound" over a reference flow cell (without immobilized protein) to assess the initial level of non-specific binding.
-
Buffer Optimization:
-
pH Scouting: Prepare a series of running buffers with varying pH values (e.g., 6.5, 7.0, 7.4, 8.0) and repeat the NSB test.
-
Salt Screen: Using the optimal pH, prepare buffers with increasing NaCl concentrations (e.g., 150 mM, 250 mM, 500 mM) and re-evaluate NSB.
-
-
Additive Screening:
-
BSA: Add 0.1-1% BSA to the running buffer and the analyte solution.
-
Tween 20: Include 0.005-0.05% Tween 20 in the running buffer.
-
-
Data Analysis: Compare the response units (RU) from the reference and active flow cells under each condition to identify the conditions that minimize non-specific binding while maintaining specific interaction.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the effects of troubleshooting steps.
Table 1: Effect of Blocking Agents on Signal-to-Noise Ratio in a Western Blot
| Blocking Agent | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 1% BSA | 1500 | 800 | 1.88 |
| 5% BSA | 1450 | 400 | 3.63 |
| 5% Non-fat Milk | 1600 | 350 | 4.57 |
Table 2: Impact of Buffer Additives on Non-Specific Binding in SPR
| Additive in Running Buffer | Non-Specific Binding (Response Units) |
| None | 150 |
| 0.1% BSA | 75 |
| 0.05% Tween 20 | 50 |
| 0.1% BSA + 0.05% Tween 20 | 20 |
Visualizations
Caption: Troubleshooting workflow for minimizing non-specific binding.
Caption: Mechanism of action for a CFTR corrector.
References
Validation & Comparative
A Comparative Guide to F508del-CFTR Corrector Binding and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of corrector molecules designed to rescue the folding and trafficking of the F508del mutant of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. We present a detailed analysis of a first-generation corrector, Lumacaftor, and the next-generation triple-combination therapy, Elexacaftor/Tezacaftor/Ivacaftor (marketed as Trikafta), with supporting experimental data and protocols.
Quantitative Performance Comparison
The following table summarizes the in vitro efficacy of Lumacaftor and the Elexacaftor/Tezacaftor combination in correcting F508del-CFTR function. Efficacy is presented as the half-maximal effective concentration (EC50), which represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
| Corrector/Combination | Target | Assay Type | Cell Line | EC50 | Reference |
| Lumacaftor (VX-809) | F508del-CFTR | Functional (PM density) | CFBE41o- | ~0.2 µM | [1] |
| Elexacaftor (VX-445) / Tezacaftor (VX-661) | F508del-CFTR | Functional (PM density) | CFBE41o- | ~0.28 µM (for VX-445 in presence of VX-661) | [2] |
Note: Direct binding affinity values (Kd) for these correctors to F508del-CFTR are not consistently reported in publicly available literature. The functional EC50 values serve as a surrogate for assessing the effective concentration required for a biological response.
Mechanism of Action: From Single to Triple Combination Therapy
The F508del mutation in CFTR leads to protein misfolding and its premature degradation, resulting in a significant reduction of functional channels at the cell surface. Corrector molecules aim to overcome this defect.
Lumacaftor , a type I corrector, is understood to bind to the first membrane-spanning domain (MSD1) of the F508del-CFTR protein. This interaction is believed to stabilize the protein during its folding process, allowing a portion of the mutant CFTR to escape degradation and traffic to the cell membrane. However, the rescue is partial, and the channels that reach the surface still exhibit gating defects.[3][4]
The triple combination therapy, Elexacaftor/Tezacaftor/Ivacaftor , represents a significant advancement. It employs two correctors with different mechanisms of action and a potentiator. Tezacaftor , like Lumacaftor, is a type I corrector that stabilizes MSD1.[5] Elexacaftor is classified as a type III corrector that is thought to bind to a different site and acts synergistically with type I correctors to enhance the processing and trafficking of F508del-CFTR. The third component, Ivacaftor , is a potentiator that binds to the CFTR channel at the cell surface and increases its open probability, thus augmenting the flow of chloride ions. This multi-pronged approach of correcting the protein folding and potentiating the channel function leads to a more robust restoration of CFTR activity.
Experimental Validation Workflows & Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the typical experimental workflow for validating a CFTR corrector and the signaling pathway of F508del-CFTR correction.
Experimental workflow for validating CFTR corrector efficacy.
Mechanism of F508del-CFTR correction by single vs. combination therapy.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess Corrector Binding to F508del-CFTR
This protocol is designed to determine if a corrector molecule physically interacts with the F508del-CFTR protein within a cellular context.
Materials:
-
Cells expressing F508del-CFTR (e.g., CFBE41o-)
-
CFTR corrector of interest
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-CFTR antibody
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., cold PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Cell Culture and Treatment: Culture cells to confluency and treat with the CFTR corrector at various concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-CFTR antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by Western blot using an anti-CFTR antibody. An increased amount of immunoprecipitated CFTR in corrector-treated samples compared to the control can suggest a stabilizing interaction.
CFTR Maturation Assay by Western Blot
This assay assesses the ability of a corrector to rescue the processing of F508del-CFTR from its immature, core-glycosylated state (Band B) to its mature, complex-glycosylated state (Band C).
Materials:
-
Cells expressing F508del-CFTR
-
CFTR corrector of interest
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
Primary anti-CFTR antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Treat cells with the CFTR corrector as described in the Co-IP protocol.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary anti-CFTR antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the intensity of Band B (immature CFTR) and Band C (mature CFTR). An increase in the Band C / (Band B + Band C) ratio in corrector-treated cells indicates improved CFTR maturation.
Ussing Chamber Assay for CFTR Function
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers and provides a functional readout of CFTR channel activity.
Materials:
-
Polarized epithelial cells expressing F508del-CFTR grown on permeable supports (e.g., primary human bronchial epithelial cells)
-
CFTR corrector of interest
-
Ussing chamber system
-
Ringer's solution
-
Pharmacological agents: Amiloride (ENaC inhibitor), Forskolin (cAMP agonist to activate CFTR), and a CFTR inhibitor (e.g., CFTRinh-172)
Procedure:
-
Cell Culture and Treatment: Culture epithelial cells on permeable supports until a polarized monolayer is formed. Treat the cells with the CFTR corrector for 24-48 hours.
-
Mounting: Mount the permeable support in the Ussing chamber, separating the apical and basolateral chambers filled with Ringer's solution and maintained at 37°C.
-
Measurement of Short-Circuit Current (Isc): The epithelial monolayer is voltage-clamped to 0 mV, and the resulting current (Isc), which represents the net ion transport, is measured.
-
Pharmacological Modulation:
-
Add Amiloride to the apical chamber to block sodium channels (ENaC).
-
Add Forskolin to both chambers to activate CFTR through cAMP stimulation. An increase in Isc indicates CFTR-mediated chloride secretion.
-
Add a CFTR inhibitor to the apical chamber to confirm that the observed current is CFTR-specific. A decrease in Isc confirms this.
-
-
Analysis: The magnitude of the forskolin-stimulated, CFTR inhibitor-sensitive Isc is a quantitative measure of corrected F508del-CFTR function.
References
- 1. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of lumacaftor-ivacaftor for the treatment of cystic fibrosis patients homozygous for the F508del-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CFTR Corrector Molecular Probes: Benchmarking a Novel Compound Against Established Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of "CFTR corrector 11," a novel molecular probe, with established CFTR correctors. Due to the limited publicly available data on this compound, this guide will focus on a detailed comparison of the well-characterized correctors Lumacaftor (VX-809), Tezacaftor (VX-661), and Elexacaftor (VX-445), including their use in combination therapies. This comparative analysis is supported by experimental data from peer-reviewed studies, offering insights into their mechanisms of action and efficacy in preclinical models.
The discovery of cystic fibrosis transmembrane conductance regulator (CFTR) modulators has transformed the treatment landscape for cystic fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene. Corrector molecules, a major class of these modulators, address the trafficking defects of mutant CFTR proteins, particularly the common F508del mutation, by facilitating their proper folding and transit to the cell surface. This guide delves into a comparative analysis of key CFTR correctors, providing a framework for evaluating their performance.
Overview of Compared CFTR Correctors
This compound (Compound 133): This is a research compound identified as a CFTR corrector.[1][2] Publicly available information regarding its specific mechanism of action and quantitative efficacy data is limited, precluding a direct, in-depth comparison with clinically approved correctors. It is available commercially as a research tool for the study of cystic fibrosis.[1]
Lumacaftor (VX-809): A first-generation CFTR corrector, Lumacaftor improves the conformational stability of the F508del-CFTR protein, leading to an increased amount of the protein at the cell surface.[3] It is a component of the combination therapy Orkambi® (Lumacaftor/Ivacaftor).[3]
Tezacaftor (VX-661): A second-generation CFTR corrector, Tezacaftor also facilitates the cellular processing and trafficking of F508del-CFTR to the cell surface. It is a key component of the combination therapies Symdeko® (Tezacaftor/Ivacaftor) and Trikafta® (Elexacaftor/Tezacaftor/Ivacaftor).
Elexacaftor (VX-445): A next-generation CFTR corrector, Elexacaftor has a different mechanism of action compared to Lumacaftor and Tezacaftor, allowing for synergistic effects when used in combination. It is a critical component of the triple-combination therapy Trikafta®.
Quantitative Comparison of CFTR Corrector Efficacy
The following table summarizes the in vitro efficacy of the well-characterized CFTR correctors in rescuing the function of F508del-CFTR. Efficacy is often measured as the percentage of chloride transport restored compared to wild-type (WT) CFTR function in various cell-based assays.
| Corrector/Combination | Cell Model | Assay Type | Efficacy (% of WT CFTR function) | Reference |
| Lumacaftor (VX-809) | Fischer Rat Thyroid (FRT) cells | YFP-Halide Quenching | ~15% | |
| Human Bronchial Epithelial (HBE) cells | Ussing Chamber | ~15% | ||
| Lumacaftor/Ivacaftor | Human Bronchial Epithelial (HBE) cells | Ussing Chamber | ~25-30% | |
| Tezacaftor/Ivacaftor | Human Bronchial Epithelial (HBE) cells | Ussing Chamber | Modest improvement over Lumacaftor/Ivacaftor | |
| Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®) | Human Bronchial Epithelial (HBE) cells | Ussing Chamber | ~50-60% |
Signaling Pathways and Mechanisms of Action
CFTR correctors act at different stages of the CFTR protein lifecycle to rescue its folding, trafficking, and stability. The following diagram illustrates the CFTR protein processing pathway and the points of intervention for different classes of correctors.
Caption: CFTR protein processing and corrector intervention.
Experimental Workflows
The evaluation of CFTR corrector efficacy relies on a series of well-defined experimental protocols. The following diagram outlines a typical workflow for screening and characterizing novel CFTR corrector compounds.
Caption: Workflow for CFTR corrector discovery and validation.
Detailed Experimental Protocols
Western Blotting for CFTR Glycosylation Status
This assay is used to assess the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) resides in the endoplasmic reticulum, while the mature, complex-glycosylated form (Band C) is found at the plasma membrane. Correctors promote the conversion of Band B to Band C.
-
Cell Culture and Treatment: Plate CFBE41o- cells (or other suitable cell lines expressing F508del-CFTR) and treat with the CFTR corrector compound or vehicle control (e.g., DMSO) for 24-48 hours at 37°C.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 6% Tris-Glycine SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane with 5% non-fat milk in TBST and probe with a primary antibody against CFTR (e.g., clone 596). Following washes, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager. Densitometry analysis is used to quantify the relative amounts of Band B and Band C.
Ussing Chamber Electrophysiology
This is the gold-standard assay for measuring transepithelial ion transport and assessing the functional rescue of CFTR.
-
Cell Culture: Grow polarized epithelial cells (e.g., primary human bronchial epithelial cells or FRT cells) on permeable supports until a high transepithelial electrical resistance (TEER) is achieved.
-
Corrector Treatment: Treat the cells with the corrector compound for 24-48 hours prior to the assay.
-
Ussing Chamber Setup: Mount the permeable supports in Ussing chambers and bathe both the apical and basolateral sides with Krebs-bicarbonate Ringer solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Short-Circuit Current (Isc) Measurement: Clamp the voltage across the monolayer to 0 mV and measure the short-circuit current.
-
Pharmacological Stimulation and Inhibition:
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
-
Add forskolin (a cAMP agonist) to both chambers to stimulate CFTR.
-
Add a CFTR potentiator (e.g., Ivacaftor or Genistein) to the apical chamber to maximize channel opening.
-
Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc following forskolin and potentiator addition, which is subsequently inhibited by the CFTR inhibitor, represents the functional activity of the rescued CFTR channels.
Forskolin-Induced Swelling (FIS) in Intestinal Organoids
This assay provides a 3D cell model to assess CFTR function.
-
Organoid Culture: Culture human intestinal organoids derived from rectal biopsies of CF patients in a basement membrane matrix.
-
Corrector Treatment: Treat the organoids with the corrector compound for 24-48 hours.
-
FIS Assay:
-
Plate the treated organoids in a 96-well plate.
-
Stimulate the organoids with forskolin.
-
Acquire images of the organoids at regular time intervals using a brightfield microscope.
-
-
Data Analysis: The increase in the cross-sectional area of the organoids over time is quantified. This swelling is dependent on CFTR-mediated fluid secretion into the lumen of the organoid and is proportional to CFTR function.
Conclusion
The development of CFTR correctors has been a major advancement in the treatment of cystic fibrosis. While Lumacaftor and Tezacaftor represented significant first and second-generation steps, the next-generation corrector Elexacaftor, particularly in the triple combination therapy Trikafta®, has demonstrated superior efficacy in restoring CFTR function. "this compound" is an emerging molecular probe for research purposes; however, a comprehensive, public dataset for direct comparison with these established modulators is not yet available. The experimental protocols and comparative data presented in this guide provide a robust framework for the continued evaluation and development of novel and more effective CFTR corrector therapies.
References
A Comparative Guide to CFTR Corrector Efficacy: Cross-Validation of Lumacaftor with Next-Generation Modulators
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The advent of cystic fibrosis transmembrane conductance regulator (CFTR) modulators has revolutionized the treatment of cystic fibrosis (CF). This guide provides a comprehensive comparison of the first-generation CFTR corrector, Lumacaftor, with the more recently developed Tezacaftor and the highly effective triple-combination therapy, Elexacaftor/Tezacaftor/Ivacaftor. While specific experimental data for a compound designated "CFTR corrector 11" is not publicly available, this guide utilizes the well-characterized corrector Lumacaftor as a foundational benchmark for comparison. The data presented herein is collated from peer-reviewed clinical trials and preclinical studies, offering a clear perspective on the evolution and improvement of CFTR corrector therapies.
This document details the mechanisms of action, comparative efficacy from clinical and in vitro studies, and the experimental protocols for key assays used in the evaluation of these compounds. All quantitative data are summarized in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using diagrams.
Introduction to CFTR Correctors
Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which encodes for an epithelial ion channel responsible for chloride and bicarbonate transport. The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation, resulting in a significant reduction of the protein at the cell surface.
CFTR correctors are small molecules designed to rescue the trafficking of misfolded CFTR proteins, enabling them to reach the apical membrane where their function can be enhanced by a potentiator, a drug that increases the channel's open probability. This guide focuses on the comparative efficacy of Lumacaftor, a first-generation corrector, against newer, more effective treatments.
Comparative Efficacy of CFTR Corrector Therapies
The clinical efficacy of CFTR modulators is primarily assessed by improvements in lung function, specifically the percent predicted forced expiratory volume in one second (ppFEV1), reduction in the rate of pulmonary exacerbations, and improvements in quality of life. The following tables summarize key clinical trial data comparing Lumacaftor/Ivacaftor, Tezacaftor/Ivacaftor, and Elexacaftor/Tezacaftor/Ivacaftor in patients with at least one F508del mutation.
Table 1: Comparison of Clinical Efficacy in F508del Homozygous Patients
| Feature | Lumacaftor/Ivacaftor | Tezacaftor/Ivacaftor | Elexacaftor/Tezacaftor/Ivacaftor |
| Mean Absolute Improvement in ppFEV1 | 2.6-4.0 percentage points[1] | 4.0 percentage points[2] | 13.8-14.3 percentage points[3] |
| Reduction in Pulmonary Exacerbations | 30-39% reduction[4] | 35% reduction[2] | 63% reduction |
| Improvement in CFQ-R Respiratory Domain Score | ~2.6-5.1 points | ~5.1 points | ~20.4 points |
| Change in Sweat Chloride Concentration | ~ -11 mmol/L | ~ -9.5 mmol/L | ~ -41.7 to -45.1 mmol/L |
| Common Adverse Events | Increased respiratory events (e.g., dyspnea), increased blood pressure | Generally better safety profile than Lumacaftor/Ivacaftor | Rash, headache, upper respiratory tract infection |
Table 2: In Vitro Corrector Efficacy in F508del-CFTR Cell Models
| Assay | Lumacaftor (VX-809) | Tezacaftor (VX-661) | Elexacaftor (VX-445) / Tezacaftor (VX-661) |
| CFTR Maturation (Band C/B+C ratio by Western Blot) | Partial correction observed | Partial correction observed | Synergistic and more robust correction |
| Chloride Transport (Ussing Chamber, % of Wild-Type) | ~15% of wild-type function | Similar to Lumacaftor | ~62% of wild-type function (in triple combination with Ivacaftor) |
| Single Channel Open Probability (Pₒ) (Patch Clamp) | Corrected F508del-CFTR shows near wild-type Pₒ | Not specified in provided results | Not specified in provided results |
Signaling Pathways and Mechanisms of Action
CFTR correctors act as pharmacological chaperones to facilitate the proper folding and trafficking of the F508del-CFTR protein from the endoplasmic reticulum to the cell surface.
Figure 1. CFTR Corrector Mechanism of Action.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental results. The following sections outline the standard protocols for the key assays used to evaluate CFTR corrector efficacy.
Ussing Chamber Assay for Measuring Ion Transport
The Ussing chamber is an essential tool for measuring epithelial ion transport. It allows for the quantification of CFTR-mediated chloride secretion as a short-circuit current (Isc).
Protocol:
-
Cell Culture: Human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER > 300 Ω·cm²) is formed.
-
Corrector Incubation: Cells are incubated with the CFTR corrector (e.g., Lumacaftor, 3 µM) or vehicle (DMSO) for 24-48 hours at 37°C to allow for protein correction and trafficking.
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber system maintained at 37°C. Both apical and basolateral chambers are filled with Krebs-bicarbonate Ringer's solution and gassed with 95% O₂ / 5% CO₂.
-
Measurement of CFTR Activity:
-
Amiloride (100 µM) is added to the apical side to block epithelial sodium channels (ENaC).
-
Forskolin (10 µM) is then added to activate CFTR through cAMP stimulation.
-
A CFTR potentiator (e.g., Ivacaftor, 1 µM) can be added to maximize channel gating.
-
Finally, a CFTR-specific inhibitor (e.g., CFTRinh-172, 20 µM) is added to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc in response to the CFTR activator and inhibitor is calculated to determine the level of CFTR function.
Figure 2. Ussing Chamber Experimental Workflow.
Western Blot Analysis of CFTR Protein Correction
Western blotting is used to visualize the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) is found in the ER, while the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi apparatus has a higher molecular weight. An increase in the Band C to Band B ratio indicates successful correction.
Protocol:
-
Cell Lysis: Cells treated with correctors are lysed, and total protein is quantified.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a low-percentage acrylamide gel to resolve the high molecular weight CFTR protein.
-
Immunoblotting: Proteins are transferred to a membrane and probed with a CFTR-specific primary antibody, followed by a secondary antibody conjugated to a detectable enzyme.
-
Detection and Analysis: The bands corresponding to immature (Band B, ~160 kDa) and mature (Band C, ~180 kDa) CFTR are visualized and quantified using densitometry. The ratio of Band C to total CFTR (Band B + Band C) is calculated to assess corrector efficacy.
Patch-Clamp Electrophysiology for Single-Channel Analysis
The patch-clamp technique allows for the direct measurement of ion flow through individual CFTR channels, providing insights into channel conductance and open probability (Pₒ).
Protocol:
-
Cell Preparation: Cells expressing the corrected F508del-CFTR are used for patch-clamp recording.
-
Pipette Formation: A glass micropipette with a very small tip opening is pressed against the cell membrane to form a high-resistance seal.
-
Excised Inside-Out Patch: The patch of membrane is excised from the cell, with the intracellular side facing the bath solution. This configuration allows for the controlled application of ATP and protein kinase A (PKA) to activate the CFTR channels.
-
Data Acquisition: The current passing through the single channel is recorded in response to a voltage clamp.
-
Data Analysis: The amplitude of the single-channel current is used to determine conductance, and the duration of channel openings is analyzed to calculate the open probability (Pₒ).
Conclusion
The development of CFTR correctors has significantly advanced the treatment of cystic fibrosis. While Lumacaftor represented a crucial first step, the subsequent development of Tezacaftor and the triple-combination therapy including Elexacaftor has led to progressively greater clinical benefits for patients with the F508del mutation. The in vitro assays detailed in this guide provide a robust framework for the continued evaluation and development of novel CFTR modulators. The cross-validation of results from these different experimental approaches is essential for accurately predicting the clinical potential of new therapeutic candidates.
References
- 1. Assessment of clinical effectiveness - Ivacaftor–tezacaftor–elexacaftor, tezacaftor–ivacaftor and lumacaftor–ivacaftor for treating cystic fibrosis: a systematic review and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The combination of tezacaftor and ivacaftor in the treatment of patients with cystic fibrosis: clinical evidence and future prospects in cystic fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]
Navigating the Landscape of F508del-CFTR Correction: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various cystic fibrosis transmembrane conductance regulator (CFTR) correctors in F508del-CFTR models. While specific data for a compound designated "CFTR corrector 11" is not publicly available, this guide focuses on a comparative analysis of prominent, well-documented correctors, offering insights into their performance based on experimental data.
The F508del mutation, a deletion of phenylalanine at position 508, is the most common cause of cystic fibrosis (CF), leading to the misfolding and premature degradation of the CFTR protein.[1][2] CFTR correctors are small molecules designed to rescue these folding and trafficking defects, allowing the mutant protein to reach the cell surface and function as a chloride channel.[3] This guide delves into the efficacy of different classes of correctors, providing a framework for their evaluation.
Comparative Efficacy of CFTR Correctors
The efficacy of CFTR correctors is assessed through a variety of in vitro and ex vivo models, measuring the rescue of CFTR protein maturation, trafficking to the cell surface, and restoration of chloride channel function. The following tables summarize the performance of key CFTR correctors in F508del-CFTR models.
Table 1: Corrector Efficacy in F508del-CFTR Cell-Based Assays
| Corrector/Combination | F508del-CFTR Model | Assay Type | Key Efficacy Metric | Result |
| Lumacaftor (VX-809) | F508del-expressing cell lines | Western Blot | CFTR Band C/B Ratio | Modest increase |
| Primary human bronchial epithelial cells (HBE) | Ussing Chamber | Chloride Secretion (% of WT) | ~15-20% | |
| Tezacaftor (VX-661) | F508del-expressing cell lines | Western Blot | CFTR Band C/B Ratio | Improved vs. Lumacaftor |
| Primary HBE cells | Ussing Chamber | Chloride Secretion (% of WT) | ~20-25% | |
| Elexacaftor (VX-445) / Tezacaftor / Ivacaftor | Primary HBE cells (F508del homozygous) | Ussing Chamber | Chloride Secretion (% of WT) | ~60-80% |
| Intestinal Organoids (F508del homozygous) | Forskolin-Induced Swelling (FIS) | Swelling Area (AUC) | Significant increase vs. dual therapy | |
| Sionna Therapeutics NBD1 Stabilizers (e.g., SION-719) + Corrector | Cystic Fibrosis Human Bronchial Epithelial (CFHBE) assays | Functional Assays | CFTR function | Correction to wild-type levels[4] |
Table 2: Clinical Efficacy of Corrector-Based Therapies in F508del Homozygous Patients
| Therapy (Corrector Component) | Absolute Change in ppFEV1 from Baseline | Reference |
| Lumacaftor/Ivacaftor | +2.6 to +4.0 percentage points | [5] |
| Tezacaftor/Ivacaftor | +4.0 percentage points | |
| Elexacaftor/Tezacaftor/Ivacaftor | Up to +11.0 percentage points (compared to tezacaftor/ivacaftor) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. The following are generalized protocols for key experiments used to evaluate CFTR correctors.
Western Blot for CFTR Protein Expression and Maturation
This assay is used to assess the quantity and maturation state of the CFTR protein. The immature, core-glycosylated form (Band B) resides in the endoplasmic reticulum, while the mature, complex-glycosylated form (Band C) is found at the plasma membrane. An increase in the Band C to Band B ratio indicates successful correction.
-
Cell Lysis: Cells expressing the F508del-CFTR mutation are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: The protein concentration of the lysate is determined using a BCA or Bradford assay.
-
Sample Preparation: A standardized amount of protein lysate is mixed with Laemmli sample buffer.
-
SDS-PAGE: Samples are loaded onto a low-percentage polyacrylamide gel and run at a constant voltage.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CFTR, followed by an HRP-conjugated secondary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate.
Ussing Chamber Assay for Ion Transport
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues, directly quantifying CFTR-mediated chloride secretion.
-
Cell Culture: Primary human bronchial epithelial cells from CF patients are cultured on permeable supports at an air-liquid interface to form a differentiated, polarized monolayer.
-
Corrector Incubation: The cells are incubated with the CFTR corrector(s) for a specified period (e.g., 24-48 hours) to allow for protein rescue.
-
Measurement Protocol: The permeable support is mounted in an Ussing chamber. After equilibration, CFTR activity is stimulated with a cAMP agonist like forskolin. A potentiator (e.g., ivacaftor) is often added to maximize channel opening. Finally, a CFTR inhibitor is added to confirm that the measured current is CFTR-specific.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a physiologically relevant 3D model to measure CFTR-dependent fluid secretion into the lumen of intestinal organoids.
-
Organoid Culture: Intestinal organoids are established from rectal biopsies of CF patients and cultured in a 3D Matrigel matrix.
-
Corrector Incubation: Organoids are incubated with the CFTR corrector(s) of interest.
-
Assay Initiation: The culture medium is replaced with fresh medium containing forskolin to activate CFTR.
-
Imaging and Analysis: Time-lapse microscopy is used to capture images of the organoids over several hours. The change in organoid size (swelling) is quantified to determine CFTR function.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) help to illustrate the complex processes involved in CFTR correction and its evaluation.
Caption: General mechanism of CFTR corrector action.
Caption: Experimental workflow for evaluating CFTR correctors.
Caption: Simplified signaling pathway of CFTR activation by forskolin.
References
- 1. Structural Comparative Modeling of Multi-Domain F508del CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Comparative Modeling of Multi-Domain F508del CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Clinical Data Shows Full CFTR Correction in Cystic Fibrosis Treatment | SION Stock News [stocktitan.net]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of CFTR Correctors: Lumacaftor as a Benchmark
A comprehensive guide for researchers, scientists, and drug development professionals.
In the landscape of cystic fibrosis (CF) therapeutics, the development of CFTR correctors has marked a pivotal shift from symptom management to addressing the root cause of the disease. These small molecules aim to rescue the processing and trafficking of the faulty CFTR protein, particularly in individuals with the F508del mutation, the most common genetic cause of CF. This guide provides a detailed analysis of lumacaftor (VX-809), a well-characterized CFTR corrector, to serve as a benchmark for the evaluation of new corrector compounds.
Note on "CFTR corrector 11": An extensive search of the scientific literature and public databases did not yield any specific experimental data or detailed scientific information for a compound referred to as "this compound". While a chemical supplier lists a "this compound (compound 133)," no associated peer-reviewed studies detailing its efficacy, mechanism of action, or comparative performance were found. Therefore, a direct comparative analysis is not possible at this time. This guide will instead focus on providing a comprehensive overview of lumacaftor and establish a framework for how a novel corrector, such as "this compound," would be evaluated and compared.
Mechanism of Action: Rescuing the Defective CFTR Protein
The F508del mutation in the CFTR gene leads to the misfolding of the CFTR protein in the endoplasmic reticulum (ER). This misfolded protein is recognized by the cell's quality control machinery and targeted for premature degradation, resulting in a significantly reduced quantity of functional CFTR channels at the cell surface.
Lumacaftor's Mechanism:
Lumacaftor acts as a pharmacological chaperone that directly binds to the F508del-CFTR protein. This binding stabilizes the protein's conformation, allowing it to evade ER-associated degradation and traffic to the cell surface through the Golgi apparatus. Once at the cell surface, the corrected F508del-CFTR channel, although still possessing a gating defect, can be further acted upon by a potentiator molecule, such as ivacaftor, to increase its channel-open probability. Lumacaftor is therefore administered in combination with ivacaftor in the approved therapy Orkambi®.
The Synergistic Efficacy of CFTR Corrector Lumacaftor (VX-809) in Combination with Ivacaftor Compared to Other Potentiators
For Researchers, Scientists, and Drug Development Professionals
The advent of cystic fibrosis transmembrane conductance regulator (CFTR) modulators has revolutionized the treatment of cystic fibrosis (CF). This guide provides a comparative analysis of the synergistic effects of the CFTR corrector lumacaftor (VX-809) when combined with the potentiator ivacaftor (VX-770), versus its potential synergy with other classes of potentiators. The focus is on providing a clear, data-driven comparison to inform research and drug development efforts.
CFTR correctors, such as lumacaftor, address the processing and trafficking defects of the most common CF-causing mutation, F508del, enabling the mutant protein to reach the cell surface.[1][2][3] Potentiators, like ivacaftor, then act on the CFTR protein at the cell surface to increase the channel's opening probability, thereby enhancing chloride ion transport.[4] The combination of a corrector and a potentiator is a key therapeutic strategy for CF.[2]
Comparative Efficacy Data
The following tables summarize key quantitative data from studies evaluating the combination of lumacaftor with ivacaftor and provide context for comparison with other potentiators.
| Combination Therapy | Cell Type/Model | Measurement | Observed Effect | Reference |
| Lumacaftor + Ivacaftor | Primary human bronchial epithelial (HBE) cells (F508del/F508del) | Chloride secretion (Ussing chamber) | Significant increase in CFTR-mediated chloride transport compared to either agent alone. | Van Goor et al., 2011 |
| Lumacaftor + Ivacaftor | Fischer rat thyroid (FRT) cells expressing F508del-CFTR | CFTR maturation and chloride transport | Lumacaftor (EC50 of 0.1 μM for maturation) and ivacaftor work synergistically to enhance chloride transport. | Van Goor et al., 2011 |
| Lumacaftor + Ivacaftor | Patients homozygous for F508del-CFTR | Change in sweat chloride concentration | Mean decrease of 9.1 mmol/L. | Boyle et al., 2014 |
| Lumacaftor + Ivacaftor | Patients homozygous for F508del-CFTR | Improvement in FEV1 | Modest but significant improvements. | Wainwright et al., 2015 |
| Potentiator | Mechanism/Class | Reported Efficacy with Correctors | Reference |
| Ivacaftor (VX-770) | Gating potentiator | Well-established synergy with lumacaftor and other correctors (tezacaftor, elexacaftor). However, some studies suggest it may reduce the amount of corrector-rescued F508del CFTR. | Multiple sources |
| GLPG1837 | Novel potentiator | Shows higher potency and efficacy on some CFTR mutants compared to ivacaftor in vitro. Works in synergy with novel correctors. | De Boeck et al., 2014 |
| Icenticaftor | Novel potentiator | In primary F508del cultures treated with elexacaftor/tezacaftor, icenticaftor led to increased CFTR function compared to ivacaftor and did not destabilize the corrected F508del protein. | Laselva et al., 2021 |
| Deutivacaftor (VX-561) | Deuterated form of ivacaftor | Enhanced stability in vitro compared to ivacaftor. | Harbeson et al., 2017 |
| Genistein | Plant flavonoid | Potentiator activity, but clinical development is in early stages. | --- |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are summaries of key experimental protocols used in the cited research.
Ussing Chamber Assay for CFTR Function
This electrophysiological technique is the gold standard for measuring ion transport across epithelial tissues.
-
Cell Culture: Primary human bronchial epithelial cells from CF patients (homozygous for F508del) are cultured on permeable supports until fully differentiated and polarized.
-
Corrector Incubation: Cells are incubated with the CFTR corrector (e.g., lumacaftor at 3 μM) for 24-48 hours to rescue the trafficking of F508del-CFTR to the cell surface.
-
Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in Ussing chambers. The apical and basolateral sides are bathed in separate physiological solutions.
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting current (Isc), which reflects net ion transport, is measured.
-
Pharmacological Manipulation:
-
Amiloride (100 μM) is added to the apical side to block sodium channels.
-
Forskolin (10-20 μM) is added to increase intracellular cAMP levels and activate CFTR.
-
The potentiator (e.g., ivacaftor at 10 μM) is then added to the apical side to assess the increase in CFTR-mediated chloride current.
-
Finally, a CFTR inhibitor (e.g., CFTRinh-172 at 10-30 μM) is added to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The change in Isc (ΔIsc) in response to the potentiator is calculated as a measure of CFTR function.
Western Blotting for CFTR Maturation
This biochemical assay is used to assess the glycosylation state of the CFTR protein, which indicates its processing through the endoplasmic reticulum (ER) and Golgi apparatus.
-
Cell Lysis: Cells (e.g., HEK293 or FRT cells expressing F508del-CFTR) are treated with correctors and then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for CFTR.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager.
-
Analysis: The immature, core-glycosylated form of CFTR (Band B, ~150 kDa) and the mature, complex-glycosylated form (Band C, ~170 kDa) are identified. An increase in the Band C to Band B ratio indicates improved CFTR maturation and trafficking.
Visualizations
CFTR Corrector and Potentiator Mechanism of Action
Caption: Mechanism of action for CFTR correctors and potentiators.
Experimental Workflow for Evaluating CFTR Modulators
References
- 1. Elexacaftor–Tezacaftor–Ivacaftor Therapy for Cystic Fibrosis Patients with The F508del/Unknown Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. cff.org [cff.org]
Assessing the Specificity of a Novel CFTR Corrector: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of cystic fibrosis transmembrane conductance regulator (CFTR) modulators, particularly correctors, has transformed the therapeutic landscape for cystic fibrosis (CF). The specificity of these correctors for the CFTR protein is a critical determinant of their efficacy and safety. This guide provides a framework for assessing the specificity of a novel compound, here termed "CFTR corrector 11," by comparing its performance against established CFTR correctors. The methodologies and data presentation formats detailed below offer a comprehensive approach to characterizing a new corrector's profile.
Comparative Efficacy and Specificity of CFTR Correctors
The efficacy of a CFTR corrector is primarily determined by its ability to rescue the processing and trafficking of mutant CFTR protein to the cell surface, leading to an increase in functional chloride channels. Specificity, in this context, refers to the corrector's ability to elicit this effect on the target CFTR protein with minimal interaction with other cellular proteins or pathways, thereby reducing the potential for off-target effects.
This guide uses the following well-characterized CFTR correctors as benchmarks for comparison:
-
Lumacaftor (VX-809): A first-generation corrector that improves the conformational stability of the F508del-CFTR protein, increasing its cell surface expression.[1][2][3][4][5]
-
Tezacaftor (VX-661): A second-generation corrector that also facilitates the folding and trafficking of the mature CFTR protein to the cell surface.
-
Elexacaftor (VX-445): A next-generation corrector that works at a different binding site than Tezacaftor to further improve the processing and trafficking of F508del-CFTR.
The following table provides a template for summarizing the quantitative data required to assess the specificity of "this compound" against these benchmarks.
| Parameter | This compound | Lumacaftor (VX-809) | Tezacaftor (VX-661) | Elexacaftor (VX-445) | References |
| Mechanism of Action | To be determined | Improves conformational stability of F508del-CFTR | Facilitates folding and presentation of mature CFTR protein to the cell surface | Works at an alternate binding site to further facilitate CFTR functionality | |
| EC50 for F508del-CFTR Correction (in vitro) | To be determined | ~1.5 µM | ~0.5 µM | ~0.1 µM | |
| Maximal F508del-CFTR Function (% of wild-type) | To be determined | ~15% | ~20% | ~50-70% (in combination) | |
| Effect on other CFTR mutations | To be determined | Limited efficacy on non-F508del mutations | Used in combination for certain residual function mutations | Broadly effective for mutations responsive to the combination therapy | |
| Off-Target Effects | To be determined | Induction of CYP3A4, potential for drug-drug interactions, respiratory events, and increased blood pressure. | Fewer drug-drug interactions compared to Lumacaftor. | Generally well-tolerated; potential for liver enzyme elevations and rash. | |
| Binding Affinity (Kd) to F508del-CFTR | To be determined | To be determined | To be determined | To be determined | |
| Thermal Shift (ΔTm) with F508del-CFTR | To be determined | To be determined | To be determined | To be determined |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of CFTR corrector specificity.
Ussing Chamber Assay for CFTR Function
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues and provides a functional readout of CFTR-mediated chloride secretion.
Objective: To quantify the ability of "this compound" to restore CFTR-dependent chloride current in primary human bronchial epithelial (HBE) cells homozygous for the F508del mutation.
Methodology:
-
Cell Culture: Culture F508del/F508del HBE cells on permeable supports at an air-liquid interface until a differentiated, polarized monolayer is formed.
-
Corrector Incubation: Treat the cells with "this compound" at various concentrations (e.g., 0.1, 1, 10 µM) for 24-48 hours to allow for CFTR rescue. Include vehicle control, Lumacaftor, Tezacaftor, and Elexacaftor as comparators.
-
Ussing Chamber Setup: Mount the permeable supports in Ussing chambers. Fill both apical and basolateral chambers with a physiological Ringer's solution, warmed to 37°C and gassed with 95% O2/5% CO2.
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and measure the baseline Isc.
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist cocktail (e.g., forskolin and IBMX) to both chambers.
-
Add a CFTR potentiator (e.g., ivacaftor) to the apical chamber to maximize the activity of corrected CFTR channels.
-
Inhibit the CFTR-specific current with a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: Calculate the change in Isc in response to CFTR stimulation and inhibition. Plot dose-response curves to determine the EC50 of "this compound".
Patch-Clamp Electrophysiology for Single-Channel Analysis
Patch-clamp is a powerful technique to study the properties of individual ion channels, providing insights into channel gating and conductance.
Objective: To characterize the single-channel properties of F508del-CFTR channels corrected by "this compound".
Methodology:
-
Cell Preparation: Use a cell line (e.g., CHO or HEK293) stably expressing F508del-CFTR. Treat cells with "this compound" or benchmark correctors for 24 hours.
-
Patch-Clamp Recording:
-
Use the excised inside-out patch configuration.
-
Record single-channel currents in a symmetrical chloride solution.
-
Activate CFTR channels by adding PKA and ATP to the bath solution.
-
-
Data Analysis:
-
Measure the single-channel current amplitude to determine conductance.
-
Analyze the channel open probability (Po) to assess gating activity.
-
Compare the single-channel characteristics of "this compound"-rescued channels to those rescued by other correctors and to wild-type CFTR.
-
Thermal Shift Assay (TSA) for Direct Binding
TSA, or differential scanning fluorimetry (DSF), is a high-throughput method to assess the thermal stability of a protein and can be used to screen for ligand binding.
Objective: To determine if "this compound" directly binds to and stabilizes the F508del-CFTR protein.
Methodology:
-
Protein and Ligand Preparation: Purify the F508del-NBD1 domain or full-length F508del-CFTR protein. Prepare a concentration series of "this compound".
-
Assay Setup: In a 96-well plate, mix the purified protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins. Add "this compound" or control compounds to the wells.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually heat the samples and monitor the fluorescence.
-
Data Analysis:
-
Plot fluorescence as a function of temperature to generate a melting curve.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is unfolded.
-
A significant increase in Tm (ΔTm) in the presence of "this compound" indicates direct binding and stabilization of the protein.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for assessing the specificity of a novel CFTR corrector.
Caption: Mechanism of CFTR processing and the action of corrector molecules.
References
- 1. Lumacaftor/ivacaftor - Wikipedia [en.wikipedia.org]
- 2. Introduction - Clinical Review Report: Lumacaftor/Ivacaftor (Orkambi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lumacaftor-ivacaftor in the treatment of cystic fibrosis: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: CFTR Corrector 11 vs. Tezacaftor
A comparative analysis of two corrector molecules for the F508del-CFTR mutation reveals differences in their developmental stages and available efficacy data. While Tezacaftor (VX-661) is a well-characterized, clinically approved component of cystic fibrosis therapies, CFTR Corrector 11 emerges from early-stage, in-silico-driven discovery, with limited publicly available data for a direct, comprehensive comparison.
This guide provides a detailed comparison of Tezacaftor, a cornerstone of modern cystic fibrosis (CF) treatment, and this compound, a promising molecule identified through structure-based virtual screening. The comparison is aimed at researchers, scientists, and drug development professionals, offering a synthesis of available experimental data and methodologies.
Introduction to CFTR Correctors
Cystic fibrosis is primarily caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, with the F508del mutation being the most common. This mutation leads to the misfolding of the CFTR protein, its retention in the endoplasmic reticulum, and subsequent degradation, resulting in a reduced quantity of functional chloride channels at the cell surface. CFTR correctors are a class of small molecules designed to rescue the trafficking of misfolded CFTR protein to the cell membrane, thereby increasing the density of functional channels.
Mechanism of Action
Both Tezacaftor and this compound are classified as CFTR correctors, aiming to address the underlying protein folding and trafficking defect of the F508del-CFTR mutant.
Tezacaftor (VX-661): As a second-generation CFTR corrector, Tezacaftor directly binds to the F508del-CFTR protein. This interaction stabilizes the protein structure, facilitating its proper folding and subsequent trafficking to the cell surface.[1][2] Tezacaftor is often used in combination with other CFTR modulators, such as potentiators (e.g., ivacaftor) and other correctors (e.g., elexacaftor), to achieve a more robust clinical effect.[1]
This compound: Identified through in-silico structure-based screening, this compound is hypothesized to act by binding to inter-domain interfaces of the F508del-CFTR protein, thereby improving its stability and folding yield. The virtual screening campaign that identified this compound targeted cavities at the interfaces between the Nucleotide Binding Domains (NBDs) and between NBD1 and Intracellular Loop 4 (ICL4).
Figure 1: Simplified signaling pathway of CFTR corrector action.
Comparative Efficacy Data
A direct head-to-head experimental comparison between this compound and Tezacaftor is not available in the public domain. Tezacaftor has undergone extensive preclinical and clinical testing, providing a wealth of efficacy data. In contrast, the available information on this compound is limited to the initial discovery and characterization study.
Table 1: In Vitro Efficacy of this compound vs. Tezacaftor
| Parameter | This compound | Tezacaftor (VX-661) |
| Assay Type | YFP-based halide influx assay | Ussing Chamber, Western Blot |
| Cell Line | Fischer Rat Thyroid (FRT) cells expressing F508del-CFTR | Human Bronchial Epithelial (HBE) cells from CF patients |
| Efficacy Endpoint | Correction of F508del-CFTR function | Increased CFTR maturation and chloride transport |
| Potency (EC50) | Data not publicly available | ~100-500 nM (for CFTR maturation) |
| Maximal Efficacy | Data not publicly available | Partial restoration of CFTR function |
Note: The data for this compound is inferred from the discovery publication, which did not provide specific quantitative values for this particular compound in a format directly comparable to the extensive data available for Tezacaftor.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the key assays used to evaluate CFTR correctors.
YFP-based Halide Influx Assay (for this compound)
This high-throughput screening assay is used to functionally assess the correction of F508del-CFTR.
-
Cell Line: Fischer Rat Thyroid (FRT) cells co-transfected with F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP).
-
Principle: The fluorescence of YFP is quenched by the influx of iodide into the cells through functional CFTR channels at the cell surface. The rate of fluorescence quenching is proportional to the number of active CFTR channels.
-
Methodology:
-
FRT cells are seeded in microplates and incubated with the test compound (e.g., this compound) for a specified period (e.g., 24 hours) to allow for CFTR correction.
-
The cells are then placed in a fluorescence plate reader.
-
A baseline fluorescence is measured.
-
A solution containing iodide is rapidly added to the wells, and the change in fluorescence is monitored over time.
-
The rate of fluorescence quenching is calculated and compared to positive and negative controls.
-
Figure 2: Workflow for the YFP-based halide influx assay.
Ussing Chamber Assay (for Tezacaftor)
The Ussing chamber is a gold-standard method for measuring ion transport across epithelial tissues.
-
Tissue/Cell Model: Polarized primary human bronchial epithelial (HBE) cells from CF patients cultured on permeable supports.
-
Principle: The assay measures the short-circuit current (Isc), which is the current required to nullify the spontaneous voltage across the epithelial monolayer and is equivalent to the net ion transport.
-
Methodology:
-
HBE cell monolayers are mounted in Ussing chambers, separating the apical and basolateral compartments.
-
The transepithelial voltage is clamped at 0 mV, and the Isc is continuously recorded.
-
After a stable baseline is achieved, a sodium channel blocker (e.g., amiloride) is added to the apical side to inhibit sodium absorption.
-
A CFTR activator (e.g., forskolin) is then added to stimulate CFTR-mediated chloride secretion, resulting in an increase in Isc.
-
Finally, a CFTR inhibitor is added to confirm that the observed current is CFTR-specific.
-
Western Blot for CFTR Maturation (for Tezacaftor)
This biochemical assay is used to assess the glycosylation state of the CFTR protein, which is indicative of its maturation and trafficking through the Golgi apparatus.
-
Principle: Immature, core-glycosylated CFTR (Band B) has a lower molecular weight than the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi. An effective corrector will increase the ratio of Band C to Band B.
-
Methodology:
-
Cells are treated with the corrector compound.
-
Total protein is extracted, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for CFTR, followed by a secondary antibody conjugated to a detectable enzyme.
-
The bands corresponding to immature (Band B) and mature (Band C) CFTR are visualized and quantified.
-
Conclusion
Tezacaftor is a well-established CFTR corrector with a substantial body of evidence supporting its efficacy in correcting the F508del-CFTR defect, particularly as part of combination therapies. This compound represents an earlier stage of drug discovery, identified through a rational, structure-based design approach. While its discovery is promising, a comprehensive head-to-head comparison with clinically validated correctors like Tezacaftor is not yet possible due to the limited availability of public data. Further preclinical development and characterization of this compound are necessary to fully understand its potential as a therapeutic agent for cystic fibrosis.
References
Independent Verification of CFTR Corrector Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The correction of misfolded and malfunctioning Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein is a cornerstone of modern cystic fibrosis therapies. This guide provides an objective comparison of the performance of prominent CFTR correctors, supported by experimental data. Due to the absence of a specific compound designated "CFTR corrector 11" in the public domain, this analysis will focus on well-characterized and clinically significant correctors, including those used in monotherapy and combination treatments.
Mechanism of Action of CFTR Correctors
Mutations in the CFTR gene, particularly the F508del mutation, lead to the production of a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for degradation.[1][2] CFTR correctors are small molecules designed to rescue these misfolded proteins by binding to them and facilitating their proper folding and trafficking to the cell membrane.[1][3] Once at the cell surface, a potentiator is often required to enhance the channel's opening probability.[1]
Different classes of correctors target distinct structural defects in the CFTR protein. For instance, Type I correctors are thought to suppress defects at the interface between the nucleotide-binding domain 1 (NBD1) and the membrane-spanning domains (MSDs), while Type II and Type III correctors target defects in NBD2 and NBD1, respectively. Combination therapies, such as dual and triple correctors, have shown synergistic effects in rescuing CFTR function.
Comparative Efficacy of CFTR Correctors
The efficacy of CFTR correctors is primarily evaluated by their ability to increase the amount of functional CFTR protein at the cell surface, leading to an increase in chloride ion transport. The following table summarizes key quantitative data for several notable CFTR correctors and combination therapies.
| Corrector/Combination | Genotype | Assay | Measurement | Result | Reference |
| Lumacaftor (VX-809) / Ivacaftor | F508del/F508del | Clinical Trial (Phase 3) | Absolute change in FEV₁ % predicted | Modest improvement | |
| Tezacaftor (VX-661) / Ivacaftor | F508del/F508del | Clinical Trial (Phase 3) | Absolute change in FEV₁ % predicted | Similar to Lumacaftor/Ivacaftor with better tolerability | |
| Elexacaftor (VX-445) / Tezacaftor / Ivacaftor | F508del/Minimal Function | Clinical Trial (Phase 3) | Absolute change in FEV₁ % predicted | ~14% improvement | |
| Elexacaftor / Tezacaftor / Ivacaftor | F508del/F508del | Clinical Trial (Phase 3) | Absolute change in FEV₁ % predicted | ~10% improvement over Tezacaftor/Ivacaftor | |
| Vanzacaftor / Tezacaftor / Deutivacaftor | At least one F508del mutation | Clinical Trial | Lung function improvement | At least as good as Elexacaftor/Tezacaftor/Ivacaftor | |
| ARN23765 / Elexacaftor | G85E | Primary Airway Cells | Rescue of CFTR function | Up to 25%-35% of normal CFTR activity |
Experimental Protocols for Activity Verification
The independent verification of CFTR corrector activity relies on a series of well-established in vitro and ex vivo assays.
Ussing Chamber Assay
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues.
Protocol:
-
Cell Culture: Primary human bronchial epithelial (hBE) cells or other suitable cell lines (e.g., Fischer Rat Thyroid - FRT) expressing the F508del-CFTR mutation are cultured on permeable supports to form polarized monolayers.
-
Corrector Incubation: The cell monolayers are incubated with the test corrector compound for a specified period (e.g., 24 hours) to allow for CFTR protein rescue and trafficking.
-
Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium.
-
Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.
-
CFTR Activation: CFTR-mediated chloride secretion is stimulated by adding a cAMP agonist like forskolin to the basolateral side. A potentiator (e.g., genistein or ivacaftor) is often added to maximize channel activity.
-
CFTR Inhibition: The specificity of the current is confirmed by adding a CFTR-specific inhibitor (e.g., CFTRinh-172).
-
Data Analysis: The change in Isc upon stimulation and inhibition is calculated to quantify CFTR-dependent chloride secretion.
Halide-Sensing Fluorescent Protein Assay
This cell-based assay provides a high-throughput method for assessing CFTR activity.
Protocol:
-
Cell Line: A cell line (e.g., FRT) co-expressing the F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) is used.
-
Corrector Incubation: Cells are plated in multi-well plates and incubated with the corrector compound.
-
Assay Buffer Exchange: The culture medium is replaced with a buffer containing a low concentration of a halide to which YFP is sensitive (e.g., iodide).
-
CFTR Activation and Fluorescence Measurement: CFTR is activated with forskolin and a potentiator. The influx of the halide through active CFTR channels quenches the YFP fluorescence. The rate of fluorescence quenching is proportional to the CFTR channel activity at the plasma membrane.
-
Data Analysis: The initial rate of fluorescence quenching is measured and compared between treated and untreated cells.
Visualizing Pathways and Workflows
CFTR Protein Processing and Corrector Action
Caption: CFTR protein processing pathway and points of intervention for correctors and potentiators.
Experimental Workflow for Corrector Verification
Caption: A generalized workflow for the experimental verification of CFTR corrector activity.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of CFTR Corrector 11
For laboratory professionals engaged in cystic fibrosis research and drug development, the proper handling and disposal of investigational compounds like CFTR corrector 11 is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of this compound, based on established procedures for similar potent small molecule compounds and chemical reagents. Adherence to these guidelines is essential to minimize exposure risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with care to prevent inhalation, ingestion, or direct contact with skin and eyes.[1][2] Always operate in a well-ventilated area, preferably within a fume hood.[1][3] Personal Protective Equipment (PPE) is mandatory when handling this and analogous compounds.
Recommended Personal Protective Equipment (PPE) [2]
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Lab Coat |
| Handling Solid Compound | Safety glasses with side shields or goggles | Chemical-resistant gloves (e.g., nitrile) | NIOSH-approved respirator if dust may be generated | Standard lab coat |
| Preparing Solutions | Safety glasses with side shields or goggles | Chemical-resistant gloves (e.g., nitrile) | Not required if in a fume hood | Standard lab coat |
| Handling Liquid Waste | Safety glasses with side shields or goggles | Chemical-resistant gloves (e.g., nitrile) | Not required if in a fume hood | Standard lab coat |
| Accidental Spill Cleanup | Chemical safety goggles | Heavy-duty chemical-resistant gloves | NIOSH-approved respirator | Chemical-resistant lab coat or apron |
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether in solid form, as a liquid solution, or as contaminated labware, must follow a systematic process to ensure safety and compliance with environmental regulations. Discharge into the environment, including sewer systems, must be strictly avoided.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound waste.
1. Solid Waste Disposal
-
Contaminated disposable materials such as gloves, weigh boats, and pipette tips should be collected in a designated and clearly labeled hazardous solid waste container.
-
This container must be sealed to prevent the release of any residual powder or contaminants.
2. Liquid Waste Disposal
-
All unused stock solutions and experimental media containing this compound must be collected in a designated hazardous liquid waste container.
-
It is imperative that this chemical waste is never poured down the drain.
-
Ensure the liquid waste container is made of a material compatible with the solvents used (e.g., DMSO).
-
Different categories of chemical waste should be segregated according to your institution's specific guidelines.
3. Empty Container Disposal
-
The original vial that contained the solid this compound compound should be triple-rinsed with a suitable solvent, such as the one used to prepare the stock solution.
-
The rinsate from this process is considered hazardous and must be collected and added to the hazardous liquid waste container.
-
After being triple-rinsed, the empty container can be disposed of in accordance with institutional policies for decontaminated labware.
4. Final Disposal and Decontamination
-
All collected hazardous waste must be disposed of through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.
-
Follow your institution's established procedures for scheduling the pickup and final disposal of hazardous waste.
-
In the event of an accidental spill, evacuate the area, ensure adequate ventilation, and remove all sources of ignition. Absorb liquid spills with an inert material and collect all contaminated materials for disposal as hazardous waste. Decontaminate the affected surfaces by scrubbing with alcohol.
References
Personal protective equipment for handling CFTR corrector 11
Essential Safety and Handling Guide for CFTR Corrector 11
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. As specific safety data for "this compound" is not publicly available, this document synthesizes safety protocols from commercially available analogous CFTR correctors and general best practices for handling potent small molecule compounds in a laboratory setting.
Immediate Safety and Hazard Information:
CFTR correctors are typically solid powders and require careful handling to prevent inhalation and contact with skin and eyes.[1] While the specific toxicity of this compound is uncharacterized, similar compounds may present hazards such as acute oral toxicity, skin irritation, and serious eye irritation.[1][2] Therefore, it is imperative to treat this compound as a potent compound with potential health risks.
Key Hazard Statements for Analogous Compounds:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical for ensuring personnel safety during the handling of this compound. A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE required for working in a laboratory with chemical hazards.
| Operation | Required Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves- Safety glasses with side shields |
| Weighing of Solid Compound | - Nitrile gloves (double-gloving recommended)- Safety goggles- Lab coat- N95 respirator or use of a chemical fume hood |
| Solution Preparation | - Nitrile gloves- Chemical splash goggles- Lab coat- Face shield if there is a splash hazard |
| General Handling and Use | - Nitrile gloves- Safety glasses with side shields- Lab coat |
| Waste Disposal | - Nitrile gloves- Chemical splash goggles- Lab coat |
Experimental Protocols: Safe Handling and Disposal
A systematic, step-by-step approach to handling and disposal is crucial for minimizing exposure and maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed.
Preparation of Stock Solutions
This protocol outlines the safe preparation of a stock solution of this compound.
-
Preparation and Pre-labeling: Before handling the compound, ensure all necessary PPE is correctly donned. Pre-label the vial for the stock solution with the compound name, concentration, solvent, date, and your initials.
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a containment system like a glove box to minimize inhalation risk.
-
Use an analytical balance with a draft shield to prevent the dispersal of the powder.
-
Carefully transfer the desired amount of this compound powder to a tared weigh boat or directly into the pre-labeled vial. Minimize the creation of dust.
-
-
Dissolving:
-
Add the appropriate solvent (e.g., DMSO) to the vial containing the powder.
-
Securely cap the vial and mix by vortexing or sonicating until the solid is completely dissolved. Gentle warming may be necessary for some compounds.
-
-
Storage of Stock Solution: Store the stock solution at the recommended temperature, typically -20°C or -80°C, to maintain stability.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Dispose of contaminated materials such as weigh boats, pipette tips, and gloves in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, leak-proof container. The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents. Do not pour chemical waste down the drain.
-
-
Container Management:
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area (SAA) with secondary containment.
-
-
Empty Containers:
-
Empty containers that held this compound should be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface the label and dispose of the container as regular trash.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of hazardous waste.
-
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
